di-tripeptide transport protein
Description
Historical Context of Di-Tripeptide Transport Research
The study of peptide transport across biological membranes has a history dating back several decades. Early research in the mid-20th century established that the small intestine could absorb small peptides intact, challenging the prevailing view that proteins were completely hydrolyzed to free amino acids before absorption. Experiments conducted in the 1970s provided evidence for a shared transport mechanism for di- and tripeptides that was distinct from that of free amino acids. portlandpress.com
A significant breakthrough in the field was the cloning and characterization of the first peptide transporters. Initially, research focused on ATP-binding cassette (ABC) type transporters, which were well-documented in bacteria. nih.gov However, subsequent sequence analyses of newly discovered peptide transport proteins led to the identification of a new family of transporters, distinct from the ABC family, which was named the PTR family. bohrium.comnih.gov This discovery in the mid-1990s opened up a new chapter in understanding peptide transport in a wide range of organisms, from bacteria to humans. nih.gov
Further research led to the understanding that these transporters are proton-dependent, utilizing the proton motive force to drive peptide uptake. nih.gov The identification and characterization of mammalian peptide transporters, such as PepT1 and PepT2, were crucial in elucidating the physiological roles of these proteins in dietary protein absorption in the intestine and peptide reabsorption in the kidney. bachem.comdiamond.ac.uk The realization that these transporters also handle various drugs spurred significant interest from the pharmaceutical field. diamond.ac.uk
Classification and Nomenclature of Di-Tripeptide Transporter Families
Di-tripeptide transport proteins are classified into several families based on their sequence homology, structure, and function. The major families involved in di- and tripeptide transport are the Major Facilitator Superfamily (MFS), the Proton-Coupled Oligopeptide Transporter (POT) or Peptide Transporter (PTR) family, the Solute Carrier Family 15 (SLC15), and the bacterial Di-Tripeptide Permeases (Dtp).
Major Facilitator Superfamily (MFS) Membership
The Major Facilitator Superfamily (MFS) is one of the largest and most ubiquitous groups of membrane transport proteins found in all kingdoms of life. wikipedia.org MFS transporters facilitate the movement of a wide variety of small solutes across cell membranes, including sugars, amino acids, and drugs. wikipedia.org
Di-tripeptide transporters of the POT/PTR family are members of the MFS. diamond.ac.uktcdb.org They share the characteristic MFS structural fold, which typically consists of 12 transmembrane helices arranged in two domains of six helices each. diamond.ac.ukwikipedia.org This structure allows the transporter to undergo conformational changes, following a "rocker-switch" alternating access mechanism to move substrates across the membrane. wikipedia.orgebi.ac.uk While the core structure is 12 helices, some bacterial MFS peptide transporters have been found to contain 14 transmembrane helices. diamond.ac.ukplos.org
Proton-Coupled Oligopeptide Transporter (POT) / Peptide Transporter (PTR) Family
The Proton-Coupled Oligopeptide Transporter (POT) family, also known as the Peptide Transporter (PTR) family, is a major group of di-tripeptide transporters. nih.govtcdb.org These proteins are found in a vast range of organisms, including animals, plants, fungi, and bacteria. wikipedia.orgtcdb.org They are responsible for the proton-coupled transport of di- and tripeptides across cellular membranes. nih.govdiamond.ac.uk
The identification of the PTR family was a significant step in distinguishing these transporters from the ABC-type peptide transporters. nih.gov Members of the POT/PTR family typically consist of 450-600 amino acid residues and possess 12 transmembrane helices. tcdb.org In addition to peptides, some members of this family can transport other molecules like nitrate (B79036) and histidine. wikipedia.org The family's ability to transport a wide range of substrates, including many pharmaceutical drugs, has made it a key area of research. diamond.ac.uktcdb.org In plants, this family is referred to as the NRT1/PTR family and shows an even broader substrate specificity. nih.gov
Solute Carrier Family 15 (SLC15)
The Solute Carrier (SLC) superfamily is a large group of transporter proteins that includes over 400 members organized into more than 65 families. guidetopharmacology.org The SLC15 family specifically encompasses the proton-coupled oligopeptide transporters in vertebrates. guidetopharmacology.orgnih.gov This family is also known as the H+-coupled oligopeptide cotransporter family. ed.ac.uk
The human genome contains four members of the SLC15 family: SLC15A1 (PepT1), SLC15A2 (PepT2), SLC15A3 (PHT2), and SLC15A4 (PHT1). guidetopharmacology.orgdiamond.ac.uk
SLC15A1 (PepT1) is a low-affinity, high-capacity transporter primarily found in the small intestine, where it mediates the absorption of dietary di- and tripeptides. guidetopharmacology.orgnih.gov
SLC15A2 (PepT2) is a high-affinity, low-capacity transporter mainly expressed in the kidneys for peptide reabsorption and in the brain. guidetopharmacology.orgebi.ac.uk
SLC15A3 (PHT2) and SLC15A4 (PHT1) are involved in the transport of both di-/tripeptides and histidine, particularly in immune cells. guidetopharmacology.orged.ac.uk
These transporters play crucial roles in nutrition, pharmacokinetics, and immune response. guidetopharmacology.orgnih.gov
Bacterial Di-Tripeptide Permeases (DtpA-D)
Bacteria possess several types of peptide transport systems, including the di- and tripeptide permeases (Dtp). nih.gov These are distinct from the well-known ATP-binding cassette (ABC) transporters like the oligopeptide permease (Opp) and dipeptide permease (Dpp) systems. nih.gov The Dtp transporters belong to the POT/PTR family and function as proton-dependent permeases. ebi.ac.ukpnas.org
In Escherichia coli, four Dtp family members have been identified and characterized: DtpA, DtpB, DtpC, and DtpD. pnas.org
DtpA (also known as TppB or YdgR) is a well-studied proton-dependent permease that transports a wide range of di- and tripeptides. ebi.ac.ukuniprot.org It shows a preference for peptides composed of L-amino acids. ebi.ac.uk DtpA is a homolog to the human PepT1 transporter. nih.gov
DtpB (YhiP) and DtpC (YjdL) are also proton-dependent peptide transporters. pnas.org
DtpT is the di-tripeptide transport protein in Lactococcus lactis and is essential for the uptake of hydrophilic di- and tripeptides in this organism. nih.gov
These bacterial permeases are important for nutrient acquisition and have also been implicated in bacterial virulence. nih.gov
Fungal Oligopeptide Transporters (Fot)
A distinct family of proton-driven membrane transporters, known as Fungal Oligopeptide Transporters (Fot), is responsible for the import of di- and tripeptides in fungi. nih.gov Initially identified through functional metatranscriptomics of soil eukaryotes, these transporters were found to be non-homologous to other known peptide transporter families like Ptr2, Dal5, or Opt. nih.gov The Fot family of proteins is associated with the Amino Acid/Auxin Permease family. nih.gov
Research has particularly highlighted their presence and function in Saccharomyces cerevisiae wine strains, which possess Fot genes not typically found in laboratory strains. nih.gov The wine strain S. cerevisiae EC1118, for instance, contains genes for Fot1 and Fot2. nih.gov The deletion of these two genes in a derivative strain resulted in a significant decrease in the number of dipeptides it could assimilate, demonstrating their crucial role in peptide utilization. nih.gov
Studies have revealed that while the various Fot proteins share high sequence identity, they possess distinct substrate specificities. nih.gov This suggests that even minor variations in their amino acid sequences are critical for substrate recognition and transport activity. nih.gov The activity of Fot transporters in wine yeast confers a significant competitive advantage in the fermentation environment. nih.gov For example, the presence of Fot1 and Fot2 in the 59A strain of S. cerevisiae led to a 35% increase in the consumption of nitrogen from oligopeptides, resulting in greater biomass accumulation and higher cell viability by the end of fermentation. nih.gov Furthermore, this enhanced peptide utilization influences the organoleptic profile of wine by reducing acetate (B1210297) production and increasing desirable ester acetates and fusel alcohols. nih.gov
Table 1: Characteristics of Fungal Oligopeptide Transporters (Fot) in S. cerevisiae
| Transporter | Key Findings | Physiological Impact in Wine Strains |
|---|---|---|
| Fot1 & Fot2 | Responsible for the utilization of a broad range of oligopeptides. nih.gov Deletion of both genes severely curtails the ability of the yeast to use many dipeptides as a nitrogen source. nih.gov | Confers a competitive advantage, leading to higher biomass, increased cell viability, and improved fermentation efficiency. nih.gov Influences the production of organoleptic compounds in wine. nih.gov |
| Fot3, FotX, FotY | Along with Fot1 and Fot2, these transporters are known to exist in S. cerevisiae wine strains. nih.gov Each member exhibits distinct specificities for different di- and tripeptides. nih.gov | The diversity in substrate preference among Fot members highlights the importance of amino acid nature and position for their transport. nih.gov |
Properties
CAS No. |
155578-97-5 |
|---|---|
Molecular Formula |
C7H3FN2O2 |
Origin of Product |
United States |
Molecular Architecture and Structural Biology of Di Tripeptide Transport Proteins
Primary Sequence Analysis and Predicted Transmembrane Topologies
The initial characterization of di-tripeptide transport proteins often begins with the analysis of their primary amino acid sequence. This bioinformatic approach provides foundational insights into their structure and organization within the cell membrane.
A defining feature of di-tripeptide transport proteins is their transmembrane topology. Analysis based on their amino acid sequence consistently predicts a structure composed of multiple membrane-spanning helices.
12-Helix Model: Hydropathy profiling and sequence analysis of many di-tripeptide transporters, such as DtpT from Lactococcus lactis and human PEPT1 (hPEPT1), predict a bundle of 12 alpha-helices that span the membrane. nih.govnih.govnih.gov This model suggests a structure where both the N-terminus and a large C-terminus are located in the cytoplasm. nih.gov Structural studies on the E. coli transporter DtpC later confirmed a 12-transmembrane helix fold. biorxiv.org
14-Helix Model: Some members of the broader amino acid/peptide transporter family are predicted to have a conserved architecture of 14 transmembrane α-helices. ebi.ac.uk In this arrangement, the N- and C-terminal six-helix bundles are connected by two additional transmembrane helices. ebi.ac.uk
This variability highlights the diversity within the transporter family, although the 12-helix model is frequently substantiated by experimental data for many well-studied di-tripeptide transporters. biorxiv.orgnih.gov
Sequence alignments across various di-tripeptide transport proteins have revealed highly conserved motifs that are critical for their function. These motifs often reside in key structural locations, such as the substrate-binding cavity or loops connecting transmembrane helices.
The E₁XXE₂R Motif: A canonical feature in many POT family transporters is the E₁XXE₂R motif located on the first transmembrane helix (TM1). biorxiv.org This motif is crucial for both proton coupling and substrate binding. biorxiv.org Molecular dynamics simulations suggest a "salt bridge switching mechanism" where the arginine (R) residue interacts with either the second glutamate (B1630785) (E₂) or the peptide's C-terminus, and its interaction shifts to the first glutamate (E₁) upon protonation of E₂. biorxiv.org
Atypical Motifs: Not all transporters adhere strictly to the canonical motif. The atypical E. coli transporter DtpC, for instance, possesses an evolved Q₁XXE₂Y motif (where Q is glutamine and Y is tyrosine). biorxiv.org Despite this change, the transporter remains functional, although it shows a preference for positively charged peptides. nih.govnih.govbiorxiv.org Mutational studies have shown that reversing parts of this motif back towards the canonical sequence can preserve high transport rates. biorxiv.org
Other Conserved Motifs: Other conserved sequence motifs are found in different regions of the transporters. Motif A, with the sequence "Gly-(X)₃-Asp-Arg/Lys-X-Gly-Arg-Arg/Lys", is located in the cytoplasmic loop between TM2 and TM3 in nearly all MFS transporters. nih.gov Motifs specific to 12-helix or 14-helix transporters have also been identified, such as Motif G ("G P L l g") in TM11 of 12-helix proteins. nih.gov
Hydropathy profiling is a computational method used to predict the transmembrane domains of membrane proteins. youtube.com The technique involves plotting the average hydrophobicity of amino acid segments along the protein's sequence. youtube.com
A hydropathy plot displays the hydropathy index on the y-axis against the amino acid residue number on the x-axis. youtube.com Stretches of amino acids with a positive hydropathy index are predicted to be hydrophobic regions, which are likely to be embedded within the lipid bilayer of the cell membrane. youtube.com For di-tripeptide transporters, these plots typically reveal 12 distinct peaks in the positive region, each corresponding to a predicted transmembrane helix. nih.govnih.govyoutube.com This method, often used in conjunction with the "positive-inside rule" (which notes the prevalence of positively-charged amino acids in cytoplasmic loops), provides a robust model of the protein's secondary structure and its orientation within the membrane. nih.govwikipedia.org
High-Resolution Structural Determination Approaches
While sequence analysis provides valuable predictions, high-resolution structural methods are required to determine the precise three-dimensional arrangement of atoms. X-ray crystallography and cryogenic electron microscopy (Cryo-EM) are the principal techniques used to elucidate the atomic structures of di-tripeptide transport proteins.
X-ray crystallography has been instrumental in providing high-resolution "snapshots" of di-tripeptide transporters. frontiersin.orglibretexts.org The process involves crystallizing the purified protein and then bombarding the crystal with X-rays to produce a diffraction pattern, which can be computationally reconstructed into an electron density map and a 3D model. libretexts.orgyoutube.com
Structural Insights: Crystallographic studies of bacterial POTs have revealed the MFS transporter fold, consisting of 12 transmembrane helices organized into two bundles (N-terminal and C-terminal). biorxiv.org These structures have almost exclusively captured the transporter in an inward-facing (IF) conformation, where the substrate-binding site is open to the cytoplasm. biorxiv.org
Substrate Binding: Recently, 14 X-ray structures of the bacterial POT DtpB in complex with various di- and tripeptides were determined. researchgate.net These studies provided significant insights into the plasticity of the conserved binding cavity, explaining how these transporters can recognize and bind a promiscuous range of substrates. researchgate.net
Limitations: A major bottleneck for this technique is the difficulty in obtaining high-quality crystals, especially for membrane proteins which are notoriously challenging to stabilize outside of their native lipid environment. libretexts.org
Cryo-EM has emerged as a powerful alternative and complementary technique to X-ray crystallography, particularly for large and flexible macromolecules or those resistant to crystallization. nih.govfrontiersin.org In this method, purified protein samples are flash-frozen in a thin layer of vitreous ice and imaged with an electron microscope. nih.govnih.gov
Capturing Dynamic States: A significant advantage of cryo-EM is its ability to capture proteins in various conformational states within a single sample. This has been crucial for understanding the entire transport cycle, which involves transitions between outward-open, occluded, and inward-open states. nih.gov For example, recent cryo-EM studies of mammalian PepT1 and PepT2 have captured them in multiple conformations, advancing the mechanistic understanding of the transport process. nih.gov
Overcoming Size Limitations: While cryo-EM has been challenging for small proteins (under 50 kDa), new techniques are being developed to overcome this. youtube.com For the 53 kDa transporter DtpC, which had resisted crystallization attempts, its structure was successfully determined to a resolution of 2.7 Å using cryo-EM. nih.govnih.govresearchgate.net This was achieved by forming a complex with a small, rigid nanobody, which acted as a fiducial marker to aid in image alignment. nih.govnih.govresearchgate.net
Growing Importance: The number of MFS transporter structures determined by cryo-EM is rapidly increasing, highlighting its growing role in structural biology. frontiersin.org
Data Tables
Table 1: Structural Features of Selected Di-Tripeptide Transport Proteins
| Protein | Organism | Number of Transmembrane Helices | Key Motif | Structural Determination Method |
| DtpT | Lactococcus lactis | 12 | Not specified | Hydropathy Profiling, Fusion Protein Analysis nih.govnih.gov |
| hPEPT1 | Homo sapiens | 12 | Not specified | Epitope Insertion, Hydropathy Profiling nih.gov |
| DtpA | Escherichia coli | 12 | Prototypical (similar to PepT1) | Molecular Dynamics Simulations nih.gov |
| DtpC (YjdL) | Escherichia coli | 12 | Atypical (Q₁XXE₂Y) | Cryo-EM nih.govnih.govresearchgate.netbiorxiv.org |
| DtpB | Escherichia coli | 12 | Not specified | X-ray Crystallography researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of biological macromolecules in a near-native environment. nih.gov For membrane proteins like di-tripeptide transporters, both solution-state and solid-state NMR provide valuable, albeit different, types of information.
Solution NMR can be used to study smaller membrane proteins or their isolated domains when solubilized in membrane-mimicking environments like micelles or nanodiscs. nih.gov This approach provides information on protein dynamics, folding, and ligand binding at atomic resolution. nih.gov Techniques like 2D correlation spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) help in assigning resonances to specific amino acid residues, while the Nuclear Overhauser Effect (NOE) provides through-space distance constraints between protons, which is fundamental for 3D structure calculation. nih.govnih.gov However, the large size of full transporters complexed with lipids or detergents often pushes the limits of conventional solution NMR due to slow tumbling rates, which leads to broad spectral lines. nih.gov
Solid-state NMR (ssNMR) is particularly well-suited for studying large, non-crystalline membrane protein complexes embedded in lipid bilayers, an environment that closely mimics the native cell membrane. rcsb.org ssNMR can provide data on drug binding, protein dynamics, and structure. rcsb.org By measuring orientation-dependent parameters, such as chemical shift anisotropy and dipolar couplings, ssNMR can determine the tilt and rotation angles of transmembrane helices. duke.edu While ssNMR is an emerging technique for investigating transport proteins, obtaining a complete high-resolution 3D structure remains a significant challenge. rcsb.org
Although detailed, complete structural solutions of di-tripeptide transporters determined by NMR are not as prevalent as those from X-ray crystallography or cryo-EM, the technique is invaluable for probing the conformational disorder and dynamics that are central to their transport function. illinois.edu For instance, NMR studies on dipeptides in micellar environments have provided insights into the conformational factors that may enhance transport characteristics, suggesting that flexible peptides with a propensity to segregate polar and nonpolar domains may be transported more efficiently. chemrxiv.org
Conformational Dynamics and States
Di-tripeptide transport proteins operate via an alternating access mechanism, cycling through several distinct conformational states to move substrates across the membrane. This dynamic process is primarily driven by the binding and release of protons and peptide substrates, leading to large-scale structural rearrangements of the transporter's transmembrane helices. The structure of these transporters, typically featuring 12 transmembrane helices, is organized into two domains (N-terminal and C-terminal bundles) that move relative to each other. researchgate.net
Outward-Open Conformations
In the outward-open state, the transporter presents a substrate-binding cavity to the extracellular or periplasmic side of the membrane. nih.gov This conformation is primed to capture a proton and a peptide from the exterior of the cell. chemrxiv.org Cryo-electron microscopy studies have successfully captured structures of mammalian peptide transporters, such as PepT1 and PepT2, in this outward-open conformation. researchgate.net The structure is stabilized by interactions like a salt bridge between specific residues (e.g., Lys136 on TM4 and Glu413 on TM10 in GkPOT), which holds the "gate" open to the outside. chemrxiv.org The binding of a proton, often to a conserved glutamate residue on transmembrane helix 7, is thought to be the initial trigger that induces a conformational change, preparing the transporter to bind a peptide substrate. chemrxiv.org
Occluded States
Once a proton and a peptide have bound from the outside, the transporter shifts into an occluded state. In this conformation, the gates to both the extracellular and intracellular sides are closed, trapping the substrate and proton within the central cavity. rcsb.org This state prevents the backflow of the substrate. rcsb.org Molecular dynamics simulations have revealed a series of intermediate occluded states, including outward-occluded and inward-occluded conformations, which represent steps along the transition pathway from the outward-open to the inward-open state. nih.govrcsb.org The transition to the occluded state involves significant conformational shifts of the gating helices, driven by the formation of new interactions, such as a salt bridge between residues on TM7 and TM1. chemrxiv.org
Inward-Open Conformations
Following the occluded state, the transporter undergoes another major conformational change to adopt an inward-open conformation. This movement exposes the substrate-binding site to the cytoplasm, allowing the peptide and proton to be released into the cell. chemrxiv.orgCurrent time information in Tiranë, AL. Several crystal structures of bacterial di-tripeptide transporters, such as PepTSt and PepTSo, have been solved in this inward-open state. Current time information in Tiranë, AL.uzh.ch These structures reveal a large, water-filled central cavity accessible from the intracellular side, with the extracellular gate sealed. Current time information in Tiranë, AL. The release of the peptide and proton into the cytoplasm resets the transporter, which can then begin the cycle again to return to the outward-open state. chemrxiv.org
"Rocker-Switch" Mechanism in Di-Tripeptide Transport
The entire cycle of conformational changes—from outward-open to occluded to inward-open and back—is described by the "rocker-switch" mechanism. This model is a hallmark of the Major Facilitator Superfamily of transporters. nih.gov It posits that the two six-helix bundles of the transporter rock against each other, alternately exposing the central binding site to either side of the membrane. nih.gov This movement is not a simple hinge motion but a complex series of rotations and bends of the transmembrane helices that line the transport pore. nih.gov Kinetic experiments on related transporters have provided evidence consistent with this model, showing that while the transport rate is highly temperature-dependent, the substrate binding affinity is not, which supports a mechanism driven by thermal energy acting on large conformational changes. nih.gov
| Conformational State | Key Characteristics | Representative Transporter/Study |
| Outward-Open | Substrate binding site accessible to the extracellular space; primed for proton and peptide binding. | Mammalian PepT1/PepT2 researchgate.net, DtpA nih.gov |
| Occluded | Substrate and proton are trapped within the transporter; gates to both sides of the membrane are closed. | DtpA rcsb.org, GkPOT chemrxiv.org |
| Inward-Open | Substrate binding site accessible to the cytoplasm; allows for release of peptide and proton. | PepTSt Current time information in Tiranë, AL., PepTSo uzh.ch |
Computational Structural Biology and Modeling
Computational methods have become indispensable for understanding the structure-function relationship of di-tripeptide transporters. Techniques such as molecular dynamics (MD) simulations and homology modeling complement experimental data, providing a dynamic view of the transport cycle that is often difficult to capture with static structural methods.
MD simulations, for instance, have been used to model the five major conformational states of the bacterial transporter DtpA (outward-open, outward-occluded, occluded, inward-occluded, and inward-open). nih.govnih.gov These simulations reveal that the continuous structural modulation of the transporter is driven by the bending and rotation of the helices that line the pore. nih.gov By using Markov State Models (MSMs) to analyze the simulation data, researchers can identify key metastable states and the transitions between them, effectively mapping the entire transport cycle. nih.gov
Computational modeling has also been crucial in identifying key amino acid residues involved in substrate binding and transport. By combining molecular models with site-directed mutagenesis, studies on the human transporter PepT1 have identified several critical residues. For example, mutating residues such as Trp-294 or Glu-595 was found to significantly reduce substrate uptake, highlighting their importance in the transport mechanism. duke.edu
Furthermore, computational approaches are used to understand the basis of substrate specificity and to aid in the design of peptidomimetic drugs that can hijack these transporters for improved oral bioavailability. Studies have developed computational methods to identify the specific conformation (the "bioactive conformation") in which a substrate must be, in order to bind effectively to the human transporter hPEPT1. nih.gov This research found a direct relationship between the conformational energy required for a drug to adopt this bioactive shape and its binding affinity for the transporter, providing a powerful tool for rational drug design. nih.gov
| Computational Method | Application in Di-Tripeptide Transporter Research | Key Findings |
| Molecular Dynamics (MD) Simulations | Elucidating the full transport cycle of DtpA. | Revealed five distinct conformational states and showed that helix bending and rotation drive pore opening/closing. nih.govnih.gov |
| Homology Modeling & Site-Directed Mutagenesis | Identifying key functional residues in human PepT1. | Mutations of Trp-294, Glu-595, and Tyr-167 significantly impaired transport function. duke.edu |
| Conformational Analysis & Energy Calculations | Aiding the design of prodrugs targeting hPEPT1. | Established a quantitative link between the conformational energy of a ligand and its binding affinity. nih.gov |
| Computational Transport Modeling | Simulating pH and voltage dependence of PepT1 transport. | Successfully reproduced complex transport properties for various charged and neutral substrates. nih.gov |
Homology Modeling of Di-Tripeptide Transporters
The three-dimensional (3D) structures of human di- and tripeptide transporters are crucial for understanding their mechanisms and for rational drug design, yet obtaining these structures experimentally has proven challenging. nih.govnih.gov Homology modeling has, therefore, become an indispensable tool for generating structural models of these transport proteins. nih.govresearchgate.netresearchgate.net This computational approach relies on the availability of experimentally determined atomic-resolution structures of homologous proteins (templates) to predict the structure of a target protein. nih.gov The increasing number of available template structures, coupled with advancements in computational algorithms, has significantly enhanced the applicability and reliability of homology modeling for transporter proteins. nih.gov
A primary challenge in this field has been the lack of crystal structures for the human transporters themselves, such as PepT1 (SLC15A1) and PepT2 (SLC15A2), which are large proteins with over 700 amino acids. nih.gov Consequently, researchers have turned to the crystal structures of bacterial peptide transporters, which exhibit significant sequence similarity and conservation of key residues involved in transport. ox.ac.uk For instance, early models of rabbit PepT1 were constructed using the bacterial lactose (B1674315) permease (LacY) and glycerol-3-phosphate transporter (GlpT) as templates. nih.gov More recently, the crystal structures of bacterial homologs like PepTso from Shewanella oneidensis and PepTst from Streptococcus thermophilus have served as valuable templates for modeling human PepT1. ox.ac.uknih.gov
The process of building a homology model involves several key steps, including template selection, sequence alignment, model generation, and validation. nih.gov For human PepT1, a full homology model was constructed using the PepTso structure for the transmembrane region and the PepT1 extracellular domain (ECD) structure for a specific loop. ox.ac.uk The accuracy of these models is often validated by comparing them with existing mutational data and assessing their structural integrity through techniques like molecular dynamics simulations. ox.ac.uk The quality of the homology model is highly dependent on the sequence similarity between the target and the template; a higher similarity generally leads to a more reliable model. researchgate.netnih.gov
Homology models provide a structural framework for a variety of further studies. They are used for pharmacophore mapping, molecular docking of potential drug candidates, and modeling the conformational changes that occur during the transport cycle. ox.ac.uk For example, a homology model of the E. coli transporter DtpA, which shares high ligand selectivity with human PepT1, was used to understand the binding of the antiviral prodrug valganciclovir, providing insights that could be extrapolated to the human transporter. nih.gov Similarly, modeling efforts have been extended to other members of the SLC15 family, such as SLC15A3 and SLC15A4, which are involved in immune responses. colab.wspdbj.org The cryo-EM structures of SLC15A3 and SLC15A4 have recently provided high-resolution templates for understanding substrate and adapter protein recognition. pdbj.org
Table 1: Templates Used in Homology Modeling of Di-Tripeptide Transporters
| Target Transporter | Template(s) | Template Organism | Reference |
|---|---|---|---|
| Human PepT1 (hPepT1) | PepTso, PepT1 ectodomain (ECD) | Shewanella oneidensis / Human | ox.ac.uk |
| Rabbit PepT1 | LacY, GlpT | Escherichia coli | nih.gov |
| Human PepT1 (hPepT1) | PepTst | Streptococcus thermophilus | nih.gov |
| Human PepT1 (hPepT1) | DtpA | Escherichia coli | nih.gov |
| Human PepT2 (hPepT2) | Bacterial peptide transporters | Bacterial sources | ox.ac.uk |
| Human SLC15A4 | SLC15A3, SLC15A4 (Cryo-EM) | Human | pdbj.org |
Molecular Dynamics (MD) Simulations of Di-Tripeptide Transport
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules, providing detailed insights into the dynamic nature of di-tripeptide transport that are often inaccessible through static structural models. youtube.comnih.gov These simulations can map the full conformational cycle of transporters, elucidate the mechanisms of substrate and proton coupling, and identify key residues involved in the transport process. researchgate.netelifesciences.org
MD simulations have been extensively applied to understand the mechanism of the proton-coupled oligopeptide transporter (POT) family, including human PepT1 and PepT2 and their bacterial homologs. researchgate.netacs.org By simulating the transporter embedded in a lipid bilayer with explicit water and ions, researchers can observe the complex conformational changes that underlie the alternating access mechanism, where the transporter switches between outward-facing (OF), occluded (OCC), and inward-facing (IF) states. youtube.comelifesciences.org
Enhanced-sampling MD simulations have been particularly valuable in mapping the free energy landscapes of these conformational transitions. researchgate.netelifesciences.org These studies have shown how factors like protonation states of specific acidic residues (e.g., Histidine and Aspartate) and the binding of a peptide substrate can influence the energy barriers between different conformational states, thereby driving the transport cycle. researchgate.netelifesciences.org For instance, simulations of a bacterial POT revealed that the presence of an Ala-Ala dipeptide substrate lowers the energy barrier for the transition to the inward-facing state. researchgate.net
Recent long-timescale MD simulations (totaling nearly 1 millisecond) on mammalian PepT2 have provided a detailed molecular basis for the coupling of proton movement to conformational changes. elifesciences.org These simulations identified key residues that act as an extracellular gate, controlled by protonation state changes, and other residues that control the transition to the inward-facing state, ensuring the directionality of transport. elifesciences.org The simulations also highlighted differences in the gating mechanisms between mammalian and bacterial transporters. elifesciences.org
Furthermore, MD simulations are used to validate the stability of homology models and to study the specifics of substrate binding. ox.ac.uknih.gov By simulating the transporter-ligand complex, researchers can analyze the interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the substrate in the binding pocket. nih.gov These simulations can also reveal how different substrates, like dipeptides versus tripeptides, may adopt different orientations within the binding site. nih.gov For example, simulations of the bacterial transporter DtpA have provided insights into how it recognizes and transports peptidomimetic drugs. nih.gov
Table 2: Key Findings from MD Simulations of Di-Tripeptide Transporters
| Transporter Studied | Simulation Focus | Key Finding | Reference |
|---|---|---|---|
| Human PepT1 (model) | Structural integrity | Homology model showed robust structural integrity in atomistic MD simulations. | ox.ac.uk |
| Bacterial PepTSo | Conformational dynamics | Substrate binding lowers the free energy barriers for transition to the inward-facing state. | researchgate.net |
| Mammalian PepT2 (SLC15A2) | Proton coupling and conformational cycle | Identified specific protonatable residues (H87, D342, E53, E622) that control gating and the directionality of transport. | elifesciences.org |
| E. coli Dihydrofolate Reductase (as a model system) | Protein fragment stability | Demonstrated that distinct domains can be unstable independently but fold cooperatively. | nih.gov |
| Human SLC15A4 (model) | Ligand binding stability | MD simulations were used to confirm the stability of docked ligand-protein complexes. | nih.gov |
| Bacterial YbgH | Proton/Peptide coupling | Revealed the mechanism of coupling between proton and peptide movement. | acs.org |
Quantitative Structure-Activity Relationship (QSAR) Studies for Di-Tripeptide Transport
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com In the context of di-tripeptide transporters, QSAR studies are instrumental in understanding the structural requirements for substrate binding and transport, and for predicting the affinity of new compounds. nih.govnih.gov This approach is particularly valuable for drug design, as it can guide the modification of molecules to enhance their interaction with transporters like PepT1, thereby improving oral bioavailability. nih.govnih.gov
The development of a QSAR model typically involves generating a set of molecular descriptors for a series of compounds with known affinities for the transporter. nih.gov These descriptors quantify various physicochemical properties, such as steric, electronic, and hydrophobic characteristics. nih.gov Statistical methods, like partial least squares (PLS) or multiple linear regression (MLR), are then used to correlate these descriptors with the experimentally determined binding affinities (often expressed as Ki or IC50 values). nih.govnih.gov
Several 3D-QSAR studies have been performed on the human peptide transporter PepT1. nih.gov One such study utilized the Comparative Molecular Similarity Indices Analysis (CoMSIA) method on a large training set of 98 compounds, including β-lactam antibiotics and tripeptides. nih.govresearchgate.net This resulted in a statistically robust model with high predictive power (q² = 0.828, r² = 0.937), which was used to generate 3D contour maps. nih.gov These maps visually represent regions where specific properties (e.g., steric bulk, positive charge) are favorable or unfavorable for binding, thus identifying crucial areas for interaction between substrates and the transporter. nih.gov
Another study developed a QSAR model for 25 diverse tripeptides and tripeptidomimetics using VolSurf descriptors, which are derived from 3D molecular fields. nih.gov This model successfully correlated the descriptors with experimental binding affinities for hPepT1, providing valuable structural information for the design of tripeptide-based drugs. nih.gov Other studies have employed alignment-independent descriptors and various machine learning techniques to build QSAR models for a broad range of hPEPT1 ligands. nih.govnih.gov These models have confirmed that polarity is a dominant factor in determining affinity, with hydrophobic interactions playing a secondary role. nih.gov
The predictive power of QSAR models is rigorously validated using both internal (e.g., leave-one-out cross-validation, q²) and external validation (predicting the affinity of a separate test set of compounds). mdpi.comnih.govnih.gov A well-validated QSAR model can be used for virtual screening of large chemical databases to identify novel potential substrates or inhibitors for di-tripeptide transporters. nih.govnih.gov
Table 3: Summary of QSAR Studies on Di-Tripeptide Transporters
| Transporter | Compound Set | Number of Compounds | QSAR Method | Key Statistical Results | Reference |
|---|---|---|---|---|---|
| hPEPT1 | Tripeptides and tripeptidomimetics | 25 | VolSurf descriptors, PLS | Ki values ranged from 0.15 to 25 mM | nih.gov |
| PEPT1 | β-lactam antibiotics and tripeptides | 98 (training set) | CoMSIA | q² = 0.828, r² = 0.937 | nih.gov |
| hPEPT1 | Major chemical classes of hPEPT1 ligands | Not specified | VolSurf, GRIND/Almond, MOE descriptors, H-PLS | r² = 0.77, q² = 0.75 | nih.gov |
| TAP (Transporter associated with antigen processing) | TAP binding peptides | Not specified | Stepwise Regression (STR), MLR | q² = 0.676, r² (test set) = 0.722 | nih.gov |
| DPP IV-inhibitory peptides | Di- and Tripeptides | 46 dipeptides, 33 tripeptides | MLR | CVR² = 0.817 (dipeptides), 0.722 (tripeptides) | mdpi.com |
| Antioxidant tripeptides | 214 (FTC dataset), 172 (FRAP dataset) | Model Population Analysis (MPA) | Q² increased to 0.7471 (FTC) and 0.6088 (FRAP) | researchgate.net |
Mechanistic Principles of Di Tripeptide Transport
Driving Force for Di-Tripeptide Uptake
The uptake of di- and tripeptides into cells is an active transport process, meaning it requires energy to move substrates against their concentration gradient. This energy is not directly derived from ATP hydrolysis but rather from the electrochemical potential stored in a proton gradient across the cell membrane.
Proton-Coupled Symport Mechanism
Di-tripeptide transport proteins operate via a proton-coupled symport mechanism, where the inward movement of di- or tripeptides is coupled with the simultaneous translocation of one or more protons (H+) into the cell. nih.govontosight.ainih.gov This process is facilitated by the transporter protein, which possesses binding sites for both the peptide substrate and protons. nih.govpnas.org The binding of protons and the peptide substrate induces a conformational change in the transporter, reorienting the binding sites from the extracellular to the intracellular side of the membrane. pnas.orgyoutube.com Following the release of the substrate and protons into the cytoplasm, the transporter reverts to its original conformation, ready to bind new substrates. The stoichiometry of proton to peptide transport can vary depending on the specific transporter and the charge of the peptide substrate. nih.govelifesciences.org For instance, for the mammalian transporter PepT1, a 1:1 stoichiometry has been reported for neutral dipeptides, while a 2:1 proton-to-peptide ratio is observed for anionic dipeptides. nih.govelifesciences.org
Electrochemical Proton Gradient Utilization
The driving force for this symport mechanism is the transmembrane electrochemical proton gradient, characterized by a higher concentration of protons outside the cell and a relatively negative electrical potential inside the cell. nih.govnih.gov This gradient is actively maintained by proton pumps, such as H+/K+ ATPases, which expend energy to pump protons out of the cell. ontosight.ai The di-tripeptide transporters harness the potential energy of this gradient by allowing protons to flow back into the cell down their electrochemical gradient, coupling this energetically favorable process to the uphill movement of peptide substrates. nih.govnih.govontosight.ai The inwardly directed proton gradient, therefore, provides the necessary energy for the accumulation of di- and tripeptides within the cell at concentrations higher than in the extracellular environment. ontosight.ai
Substrate Recognition and Binding Characteristics
A defining feature of di-tripeptide transport proteins is their remarkably broad substrate specificity, enabling them to transport thousands of different di- and tripeptides. nih.gov This promiscuity is coupled with specific structural requirements that a molecule must possess to be recognized and transported.
Broad Substrate Specificity for Di- and Tripeptides
Di-tripeptide transporters can recognize and transport a vast array of di- and tripeptides, encompassing over 7,000 different combinations. nih.gov This broad specificity extends to peptides with varying side chains, including those that are hydrophobic, hydrophilic, acidic, or basic. nih.govasm.org For example, the bacterial transporter DtpT from Lactococcus lactis shows a preference for peptides containing at least one hydrophobic residue. nih.govasm.org Similarly, mammalian transporters like PepT1 and PepT2 can transport a wide range of di- and tripeptides, regardless of the net charge of the substrate. nih.gov This promiscuity is of significant pharmacological interest, as it allows these transporters to mediate the absorption of numerous peptide-like drugs, such as β-lactam antibiotics and angiotensin-converting enzyme (ACE) inhibitors. nih.govnih.gov
Table 1: Examples of Substrate Specificity in Di-Tripeptide Transporters
| Transporter | Organism | Preferred Substrates | Reference |
|---|---|---|---|
| DtpT | Lactococcus lactis | Di- and tripeptides with at least one hydrophobic residue. | nih.gov |
| PepT1 | Mammals | Broad range of di- and tripeptides, peptidomimetic drugs. | nih.govnih.gov |
| PepT2 | Mammals | High-affinity for a broad range of di- and tripeptides. | nih.govnih.gov |
Minimum Structural Requirements for Di-Tripeptide Substrates
Despite their broad specificity, di-tripeptide transporters impose certain structural constraints on their substrates for effective recognition and transport.
A fundamental requirement for high-affinity binding to di-tripeptide transporters is the presence of both a free α-amino group at the N-terminus and a free carboxyl group at the C-terminus of the peptide. nih.govasm.org These charged groups are crucial for the initial interaction and proper orientation of the substrate within the transporter's binding pocket. nih.gov Studies on the bacterial transporter DtpT have demonstrated that the absence or modification of either of these terminal groups significantly diminishes or abolishes interaction with the transporter. nih.govasm.org This requirement ensures that the transporters specifically recognize and transport di- and tripeptides rather than individual amino acids or longer polypeptides. nih.gov
L-Amino Acid Stereochemistry
Di-tripeptide transport proteins exhibit a strong preference for peptides containing amino acids in the L-conformation. nih.gov While peptides with D-amino acid residues show significantly lower affinity, they are generally not transported. nih.gov This stereoselectivity is a critical determinant for high-affinity binding and subsequent translocation across the cell membrane. The specific spatial arrangement of the amino and carboxyl groups, as well as the side chain of L-amino acids, is crucial for optimal interaction with the binding pocket of the transporter. All common amino acids found in living systems are of the L-enantiomer form. libretexts.org Although L- and D-amino acids share identical physical and chemical properties, they differ in their ability to rotate plane-polarized light. libretexts.orgnih.gov The introduction of a D-amino acid into a peptide can hinder its recognition by proteases, which typically recognize peptide bonds adjacent to L-amino acids. nih.gov
Trans-Peptide Bonds
The geometry of the peptide bond itself is a key factor in substrate recognition by di-tripeptide transporters. The peptide bond, an amide linkage between two amino acids, is formed in a condensation reaction. wikipedia.org Due to resonance, the peptide bond has a partial double-bond character, which makes it planar. This planarity results in two possible conformations: cis and trans. In the trans conformation, the alpha-carbons of the adjacent amino acids are on opposite sides of the peptide bond. In the cis conformation, they are on the same side. The trans form is overwhelmingly favored in most peptide bonds. wikipedia.org Di-tripeptide transporters demonstrate a clear preference for peptides with trans-peptide bonds, which is the more stable and common configuration in naturally occurring peptides. nih.gov
Influence of Amino Acid Residue Properties on Affinity (e.g., hydrophobicity, size, charge, position)
The affinity of di- and tripeptides for their transporters is significantly influenced by the physicochemical properties of their constituent amino acid residues, including their hydrophobicity, size, charge, and position within the peptide sequence.
Hydrophobicity: Generally, di-tripeptide transporters show a higher affinity for peptides containing hydrophobic amino acid residues. nih.govresearchgate.net For the bacterial transporter DtpT from Lactococcus lactis, the highest affinity is observed for peptides with at least one hydrophobic residue. nih.gov The order of preference for residues at any position in a tripeptide was found to be Phe > Leu > Ala > Glu > Arg, indicating a clear preference for hydrophobicity. nih.gov
Size and Bulk: The size of the amino acid side chains can also impact affinity. While there is a general tolerance for a range of sizes, extreme bulk in either the N-terminal or C-terminal position of a dipeptide can negatively affect transport by the human intestinal transporter PEPT1. researchgate.net
Position: The specific location of an amino acid residue within the peptide sequence (N-terminus vs. C-terminus) can have differential effects on affinity. For the DtpT transporter, the impact of hydrophobicity, size, and charge of an amino acid differs depending on whether it is at the amino- or carboxyl-terminal position of a dipeptide. nih.gov
Distinct Substrate Preferences Among Di-Tripeptide Transporter Isoforms
While di-tripeptide transporters exhibit broad substrate specificity, different isoforms can have distinct preferences. The two major mammalian isoforms, PEPT1 and PEPT2, illustrate this principle.
PEPT1: This is considered a high-capacity, low-affinity transporter. solvobiotech.comnih.gov It is primarily found in the small intestine and is responsible for the absorption of a wide array of di- and tripeptides from digested food. solvobiotech.comnih.govelsevierpure.com PEPT1 generally shows a preference for neutral and hydrophobic peptides. researchgate.net However, it can also transport a variety of other peptides, including some with charged residues. nih.govelsevierpure.com
PEPT2: In contrast, PEPT2 is a high-affinity, low-capacity transporter. nih.govelsevierpure.com It is predominantly expressed in the kidneys, where it is involved in the reabsorption of peptides from the glomerular filtrate, and also in other tissues like the brain. nih.govnih.govelsevierpure.com PEPT2 generally exhibits a higher affinity for most di- and tripeptides compared to PEPT1, regardless of their charge and structure. nih.govelsevierpure.com An interesting distinction is that β-lactam antibiotics lacking an α-amino group are among the few substrates that show a preference for PEPT1 over PEPT2. nih.govelsevierpure.com The α- or β-amino carbonyl function is suggested to be a key structural feature responsible for the higher affinity of most substrates for PEPT2. nih.govelsevierpure.com
The bacterial transporter DtpT from Lactococcus lactis also has its own specificities. While it transports a range of di- and tripeptides, it appears to be more restrictive in its substrate recognition compared to its mammalian counterparts, PEPT1 and PEPT2. nih.gov
Kinetic Properties of Di-Tripeptide Transport
Affinity (K_m) and Capacity (V_max) Variations
The kinetic parameters of di-tripeptide transport, namely the Michaelis-Menten constant (K_m) and the maximum transport velocity (V_max), vary significantly among different transporter isoforms and for different substrates. K_m is an indicator of the affinity of the transporter for its substrate, with a lower K_m value signifying higher affinity. V_max represents the maximum rate of transport when the transporter is saturated with the substrate, reflecting the transport capacity.
As a high-capacity, low-affinity transporter, PEPT1 typically has K_m values in the millimolar (mM) range, generally between 0.2 and 10 mM. solvobiotech.com This allows it to efficiently absorb the large quantities of di- and tripeptides produced during the digestion of a protein-rich meal.
In contrast, PEPT2 , the high-affinity, low-capacity transporter, has K_m values in the micromolar (µM) range for many of its substrates. This high affinity is crucial for its role in the kidneys, where it reabsorbs peptides from the dilute glomerular filtrate, and in the brain, where it is involved in the transport of neuropeptides.
The bacterial transporter DtpT from Lactococcus lactis, when reconstituted in proteoliposomes, exhibited a K_m of 0.66 ± 0.04 mM and a V_max of 0.70 ± 0.1 μmol/min per mg of protein for the dipeptide Pro-Ala. nih.gov
Table 1: Kinetic Parameters of Di-Tripeptide Transporters
| Transporter | Substrate | K_m (mM) | V_max (μmol/min/mg protein) |
|---|---|---|---|
| PEPT1 | Various | 0.2 - 10 | - |
| DtpT | Pro-Ala | 0.66 ± 0.04 | 0.70 ± 0.1 |
pH Dependence of Di-Tripeptide Transport Activity
The activity of di-tripeptide transporters is critically dependent on pH. These transporters are proton-coupled, meaning they utilize the electrochemical proton gradient across the cell membrane to drive the uptake of peptides into the cell. ontosight.ainih.gov This dependence on an inwardly directed proton gradient makes the external pH a key regulator of transport activity.
Studies using intestinal and renal brush-border membrane vesicles have shown that di-tripeptide transport is optimal at an extravesicular pH of 5.5-6.0, with an intravesicular pH of 7.5. nih.gov The presence of an inward proton gradient (lower external pH) can significantly accelerate the transport of dipeptides like glycyl-L-proline. nih.gov This is because the proton gradient provides the driving force for the cotransport of protons and peptides. The transport process results in a net transfer of positive charge into the cell. nih.gov
The maintenance of this crucial proton gradient at the apical membrane of intestinal epithelial cells is, in part, dependent on the activity of the Na+/H+ exchanger (NHE3). nih.gov This exchanger pumps protons out of the cell in exchange for sodium ions, thus helping to maintain a lower pH in the microenvironment at the cell surface, which in turn fuels the activity of PEPT1.
Substrate Selectivity Mechanisms
The remarkable ability of di-tripeptide transporters to accommodate a wide range of substrates is governed by intricate molecular mechanisms within their binding sites. These mechanisms ensure the efficient uptake of essential di- and tripeptides while discriminating against larger peptides and other molecules. The following sections explore the computational and molecular underpinnings of this selectivity.
Computational Predictions of Substrate Selectivity
The advent of high-performance computing has revolutionized our understanding of protein function, and di-tripeptide transporters are no exception. Computational methods, particularly molecular dynamics simulations and free energy calculations, have become invaluable tools for predicting and dissecting substrate selectivity.
Integrated computational and experimental approaches have provided significant insights into the substrate selectivity of PepTSt, a prokaryotic homolog of the human di-tripeptide transporter PepT1. nih.gov By employing methods such as thermodynamic integration (TI), researchers have been able to estimate the binding free energies (ΔG) for a large number of di-peptides. These computational predictions have shown a strong correlation with experimentally determined inhibition constants (IC50 values). nih.gov
Studies on PepTSt have revealed that neutral di-peptides are predicted to have the highest binding affinities, whereas acidic di-peptides are predicted to exhibit lower affinities, a finding that aligns with experimental observations. nih.gov These computational models suggest that the N-terminal residue of a di-peptide plays a more critical role in determining specificity than the C-terminal residue. This is because the N-terminal side chain forms crucial hydrogen bonds with polar residues within the binding pocket, such as Tyr30, Asn156, and Asn328 in PepTSt. nih.gov In contrast, the C-terminal side chain often interacts with a less critical hydrophobic pocket. nih.gov
Furthermore, computational models have been instrumental in understanding the different binding orientations of di- and tri-peptides within the transporter. It has been proposed that longer di-peptides may adopt a more vertical orientation, similar to that of tri-peptides, to optimize their interactions within the binding site. nih.gov The success of these predictive methods on prokaryotic homologs provides a strong foundation for their application to human di-tripeptide transporters, paving the way for the rational design of drugs that can effectively utilize these transport systems. nih.gov
| Compound Name | Role/Interaction |
| PepTSt | Prokaryotic homolog of human PepT1 used in computational studies. |
| PepT1 | Human proton-coupled peptide transporter 1. |
| Tyr30 | Polar residue in the PepTSt binding pocket. |
| Asn156 | Polar residue in the PepTSt binding pocket. |
| Asn328 | Polar residue in the PepTSt binding pocket. |
Molecular Basis of Specificity for Charged Peptides
The ability of di-tripeptide transporters to handle charged peptides is a critical aspect of their function, as many dietary peptides and peptide-based drugs carry a net charge. The molecular basis for this specificity lies in the electrostatic environment of the substrate-binding pocket, which contains a complement of charged amino acid residues.
The binding pocket of di-tripeptide transporters features a sophisticated arrangement of both positively and negatively charged residues, creating a cavity with opposing electrostatic potentials. nih.gov In horse PepT1, for instance, the N-terminal domain (NTD) contributes conserved positively charged residues like Arginine 35 and Lysine (B10760008) 141, while the C-terminal domain (CTD) presents negatively charged residues such as Aspartate 299 and Glutamate (B1630785) 595. nih.gov This arrangement allows the transporter to effectively "clamp" a peptide substrate, with the negatively charged C-terminus of the peptide interacting with the positively charged surface of the NTD and the positively charged N-terminus of the peptide interacting with the negatively charged surface of the CTD. nih.gov
The specificity for dipeptides with a charged amino acid at the N-terminal position has been elegantly demonstrated through studies on the bacterial peptide transporter YePEPT. nih.gov In its wild-type form, YePEPT exhibits a significant preference for dipeptides with a negatively charged side chain, such as Aspartyl-Alanine (Asp-Ala) and Glutamyl-Alanine (Glu-Ala). nih.gov X-ray crystallography and functional studies have revealed that this specificity is primarily defined by an electrostatic interaction between a positively charged lysine residue, Lysine 314 (Lys314), located in the binding pocket, and the negatively charged side chain of the dipeptide's N-terminal amino acid. nih.gov
Strikingly, the substrate specificity of YePEPT can be rationally engineered. By mutating the positively charged Lys314 to a negatively charged glutamate residue, researchers were able to reverse the transporter's preference, leading to an increased affinity for the positively charged dipeptide Lysyl-Alanine (Lys-Ala). nih.gov These findings from a prokaryotic transporter have significant implications for understanding the function of its human counterparts. Indeed, insights gained from YePEPT have been successfully applied to human PepT1, allowing for the tuning of its substrate specificity and deepening our comprehension of substrate recognition in this physiologically vital transporter family. nih.gov
| Compound Name | Role/Interaction |
| PepT1 | Human proton-coupled peptide transporter 1. |
| YePEPT | Peptide transporter from Yersinia enterocolitica. |
| Arginine 35 | Conserved positively charged residue in the N-terminal domain of horse PepT1. |
| Lysine 141 | Conserved positively charged residue in the N-terminal domain of horse PepT1. |
| Aspartate 299 | Conserved negatively charged residue in the C-terminal domain of horse PepT1. |
| Glutamate 595 | Conserved negatively charged residue in the C-terminal domain of horse PepT1. |
| Lysine 314 (Lys314) | Positively charged residue in YePEPT crucial for recognizing negatively charged dipeptides. |
| Aspartyl-Alanine (Asp-Ala) | Negatively charged dipeptide substrate. |
| Glutamyl-Alanine (Glu-Ala) | Negatively charged dipeptide substrate. |
| Lysyl-Alanine (Lys-Ala) | Positively charged dipeptide substrate. |
Cellular and Physiological Roles of Di Tripeptide Transport Proteins
Tissue and Cell-Type Specific Localization
The physiological function of di-tripeptide transport proteins is intrinsically linked to their specific location within different tissues and cell types throughout the body. The differential expression of these transporters dictates their role in processes ranging from nutrient absorption to neuropeptide regulation.
The primary site for the absorption of dietary protein digestion products is the small intestine. The apical membrane of enterocytes, the epithelial cells lining the small intestine, is rich in the di-tripeptide transporter PEPT1 (SLC15A1). proquest.com PEPT1 is a high-capacity, low-affinity transporter that facilitates the uptake of a vast array of di- and tripeptides from the intestinal lumen into the epithelial cells. proquest.comresearchgate.net This process is a primary route for amino acid absorption, complementing the transport of free amino acids. nih.gov The transport is electrogenic and coupled to a proton gradient, where peptides are co-transported with H+ ions into the cell. proquest.comnih.gov Once inside the enterocytes, the absorbed di- and tripeptides are typically hydrolyzed by intracellular peptidases into amino acids, which are then released into the bloodstream. nih.gov
Table 1: Localization and Function of PEPT1 in the Intestinal Epithelium
| Feature | Description |
|---|---|
| Transporter | PEPT1 (SLC15A1) |
| Location | Apical membrane of small intestinal epithelial cells (enterocytes) |
| Function | High-capacity, low-affinity transport of di- and tripeptides from the intestinal lumen. |
| Mechanism | Electrogenic, proton-coupled symport. proquest.comnih.gov |
| Significance | Major pathway for the absorption of dietary protein digestion products. proquest.comnih.gov |
The choroid plexus, a specialized tissue located within the brain's ventricles, forms the blood-cerebrospinal fluid (CSF) barrier. umich.edumdpi.com The di-tripeptide transporter PEPT2 is expressed on the apical membrane of the choroid plexus epithelial cells. umich.edunih.govresearchgate.net Its presence here suggests a role in the transport of peptides and peptidomimetic drugs between the blood and the CSF. umich.edunih.gov This has significant implications for both the regulation of neuropeptide levels within the central nervous system and the potential for delivering therapeutic agents to the brain. nih.govumich.edu PEPT2 in the choroid plexus is believed to be involved in clearing neuropeptides from the CSF, thereby contributing to neuropeptide homeostasis. umich.edu
Beyond the intestine, kidneys, and brain, di-tripeptide transporters are found in a variety of other mammalian tissues, indicating their diverse physiological roles.
Liver: While some studies have suggested the presence of PEPT1 in the bile duct epithelium, its expression in the liver is generally considered low. nih.govphysiology.org
Lung: PEPT2 has been identified in the epithelial cells of the lungs, specifically in alveolar type II pneumocytes and the bronchial epithelium. researchgate.netnih.gov This localization suggests a potential role in the uptake of peptides and peptidomimetic drugs delivered via the respiratory route. nih.gov
Mammary Gland: The high-affinity transporter PEPT2 is expressed in the epithelial cells of the lactating mammary gland. nih.gov It is thought to contribute to the reuptake of short-chain peptides derived from the breakdown of milk proteins within the lumen, potentially influencing the amino acid composition of milk. nih.gov
Immune Cells: The peptide/histidine transporter PHT1 (SLC15A4) is expressed in immune cells, particularly B cells and plasmacytoid dendritic cells, suggesting a role in immune function. researchgate.net Myeloid-derived suppressor cells (MDSCs), which are involved in suppressing T-cell immune responses, also express di-tripeptide transporters. uri.edu
Table 2: Localization of Di-Tripeptide Transporters in Various Mammalian Tissues
| Tissue | Transporter(s) | Specific Location |
|---|---|---|
| Liver | PEPT1 | Bile duct epithelium |
| Lung | PEPT2 | Alveolar type II pneumocytes, bronchial epithelium researchgate.netnih.gov |
| Mammary Gland | PEPT2 | Epithelial cells of ducts and glands nih.gov |
| Immune Cells | PHT1, others | B cells, plasmacytoid dendritic cells, myeloid-derived suppressor cells researchgate.neturi.edu |
Di- and tripeptide transport systems are not exclusive to mammals and are also found in bacteria and fungi, where they are essential for nutrient acquisition.
Bacteria: In bacteria such as Lactococcus lactis, a proton motive force-dependent di-tripeptide transport protein, DtpT, has been identified. nih.gov This transporter is located in the bacterial cell membrane and is crucial for the uptake of hydrophilic di- and tripeptides. nih.gov Such transport systems allow bacteria to utilize peptides from their environment as a source of amino acids for growth and protein synthesis.
Fungi: Fungi also possess peptide transport systems to acquire nitrogen from their surroundings. In interactions between bacteria and fungi, it has been observed that fungi can impact bacterial growth by modulating the availability of nutrients, including amino acids, which are likely transported via such systems. nih.gov
Contribution to Nutrient Homeostasis and Nitrogen Assimilation
Di-tripeptide transport proteins are fundamental to maintaining nutrient homeostasis and facilitating nitrogen assimilation in a variety of organisms.
In mammals, the intestinal absorption of di- and tripeptides via PEPT1 is a critical process for assimilating dietary nitrogen. proquest.com This pathway is highly efficient and ensures that a significant portion of protein-derived amino acids are absorbed in the form of small peptides. proquest.comnih.gov The subsequent reabsorption of filtered peptides in the kidneys by PEPT1 and PEPT2 further underscores their importance in conserving the body's nitrogen resources. physiology.orgnih.gov This renal salvage mechanism prevents the wasteful loss of valuable amino acids in the urine. nih.gov
In plants, di- and tripeptide transporters, such as AtPTR1 and AtPTR5 in Arabidopsis thaliana, have been shown to play a role in nitrogen uptake and allocation. nih.gov These transporters facilitate the uptake of peptides from the soil and their distribution throughout the plant, indicating that dipeptides can serve as a significant nitrogen source. nih.gov
In microorganisms like bacteria and fungi, peptide transporters are essential for scavenging peptides from the environment, thereby providing the necessary building blocks for protein synthesis and cellular growth. nih.gov The ability to transport and utilize peptides is a key factor in their ability to thrive in diverse and often nutrient-limited environments.
Uptake of Dietary Peptides and Peptide-Bound Amino Acids
The absorption of protein digestion products in the small intestine is a primary function of di-tripeptide transporters, particularly the high-capacity, low-affinity transporter PEPT1 (Peptide Transporter 1). nih.govresearchgate.net Dietary proteins are broken down into small peptides and free amino acids in the intestinal lumen. While specific transporters exist for free amino acids, PEPT1 is responsible for the uptake of a vast array of over 8000 different di- and tripeptides. nih.gov This process is highly efficient and is driven by a proton gradient across the apical membrane of enterocytes. nih.gov The function of PEPT1 is closely linked to the sodium-proton exchanger NHE3, which helps maintain the necessary proton gradient for transport. nih.gov
Once inside the intestinal cells, these transported di- and tripeptides are typically hydrolyzed by intracellular peptidases into their constituent amino acids. nih.gov These amino acids then enter the bloodstream and are distributed throughout the body for protein synthesis and other metabolic needs. The transport of peptides by PEPT1 is a critical pathway for amino acid assimilation, and in some cases, the uptake of peptides via PEPT1 can be more efficient than the transport of an equivalent mixture of free amino acids.
Studies using mouse models have provided direct evidence for the importance of PEPT1 in dipeptide absorption. In mice lacking the Pept1 gene, the intestinal absorption of the dipeptide glycylsarcosine (B1347041) (Gly-Sar) was significantly reduced. nih.gov This demonstrates the transporter's essential role in the in vivo uptake of dietary peptides.
Reabsorption of Peptides in Renal Filtration
In the kidneys, di-tripeptide transport proteins play a vital role in conserving amino acids by reabsorbing small peptides from the glomerular filtrate. This function is primarily mediated by two transporters: PEPT1, located in the S1 segment of the proximal tubule, and PEPT2 (Peptide Transporter 2), which is found in the S2 and S3 segments. nih.govsolvobiotech.com PEPT1 is a low-affinity, high-capacity transporter, while PEPT2 is a high-affinity, low-capacity transporter. researchgate.net This arrangement allows for the efficient reabsorption of a wide range of peptide concentrations.
The process begins with the filtration of small peptides from the blood in the glomerulus. These peptides then enter the renal tubules where they are substrates for PEPT1 and PEPT2 on the apical membrane of the tubular epithelial cells. nih.gov Similar to the intestine, this transport is coupled to a proton gradient. Once inside the renal cells, the peptides are hydrolyzed into amino acids by intracellular peptidases, and these amino acids are then returned to the bloodstream. researchgate.net
Studies in Pept2 knockout mice have highlighted the dominance of this transporter in renal peptide reabsorption. These mice show a significantly reduced ability to reabsorb dipeptides from the urine, confirming that PEPT2 is the primary transporter responsible for this process in the kidney. researchgate.net
Maintenance of Neuropeptide Homeostasis in Extracellular Fluids
Di-tripeptide transporters, particularly PEPT2, are crucial for regulating the levels of neuropeptides in the extracellular fluids of the central nervous system (CNS). nih.govscispace.com PEPT2 is expressed in the choroid plexus, which forms the blood-cerebrospinal fluid (CSF) barrier, as well as in astrocytes and some neurons. nih.govphysiology.org
In the choroid plexus, PEPT2 is located on the apical membrane facing the CSF and functions to remove di- and tripeptides, including neuropeptides and their metabolites, from the CSF into the choroid plexus epithelial cells. nih.govscispace.com This clearance mechanism is vital for terminating neuropeptide signals and preventing their accumulation in the brain's extracellular environment.
Research has shown that PEPT2 transports various endogenous neuropeptides, such as carnosine and kyotorphin. nih.govscispace.comphysiology.org Studies in Pept2 null mice have demonstrated the transporter's importance in this process. For example, the absence of PEPT2 leads to a reduced clearance of the PEPT2 substrate cefadroxil (B1668780) from the CSF. nih.gov This indicates that PEPT2 plays a significant role in the efflux of peptides and peptidomimetic compounds from the brain. By controlling the concentration of neuropeptides, PEPT2 contributes to the precise regulation of neuronal signaling and brain function.
Interactions with Intracellular Peptidases
The physiological function of di-tripeptide transport is intricately linked to the activity of intracellular peptidases. These enzymes are responsible for the breakdown of the transported peptides into their constituent amino acids.
Coordinated Actions of Transport and Hydrolysis
The uptake of di- and tripeptides by transporters like PEPT1 and PEPT2 and their subsequent hydrolysis by cytosolic peptidases is a highly coordinated process. nih.gov Once transported into the cell, the peptides are rapidly cleaved by a variety of intracellular peptidases. This rapid hydrolysis serves two main purposes: it maintains a low intracellular concentration of the transported peptides, thus preserving the concentration gradient that drives further uptake, and it releases free amino acids for cellular use.
This coordinated action ensures an efficient assimilation of amino acids from peptides. In tissues like the intestine and kidney, this transport-hydrolysis system is a key component of protein and amino acid homeostasis. researchgate.net The interplay between the transporters and peptidases allows the cell to effectively capture and utilize peptide-bound amino acids. While the general principle of this coordination is well-established, the specific regulatory mechanisms that link the rate of transport to the rate of hydrolysis are still an area of active investigation. Studies in C. elegans have shown that inhibiting intracellular peptidases can reduce the function of the peptide transporter, suggesting a feedback mechanism may exist. nih.gov
Interactive Data Tables
Table 1: Kinetic Properties of PEPT1 for Selected Substrates
| Substrate | Km (mM) | Vmax (nmol/mg protein/10 min) |
| Glycylsarcosine (Gly-Sar) | 0.7 - 2.4 | 8.4 - 21.0 |
| Cephalexin (B21000) | - | - |
| Enalapril | - | - |
Table 2: Inhibitory Concentrations (IC50) of Various Substrates for Human PEPT2
| Substrate | IC50 (µM) |
| Ala-Phe | - |
| Valganciclovir | 368.9 ± 1.5 |
| 5-aminolevulinic acid | 373.5 ± 1.6 |
| Cefadroxil | 20 |
| Amoxicillin | 270 |
| Di-alanine | 32 |
IC50 values were determined through competition assays with a fluorescently labeled dipeptide. nih.govnih.govresearchgate.net Ala-Phe IC50 data was not explicitly provided in the search results.
Regulation of Di Tripeptide Transport Protein Expression and Activity
Transcriptional Regulation of Di-Tripeptide Transporter Genes
The synthesis of di-tripeptide transporters is primarily controlled at the level of gene transcription, where various signals can enhance or suppress the rate at which the transporter genes are read and transcribed into messenger RNA (mRNA).
Dietary Influences and Nutrient Availability
The nutritional status of an organism is a key determinant of intestinal di-tripeptide transporter expression. The body can modulate the absorptive capacity of the intestine based on the availability of nutrients.
Fasting or starvation, for instance, has been shown to increase the expression of the intestinal peptide transporter PEPT1. This seemingly counterintuitive response is thought to prepare the intestine for a highly efficient absorption of di- and tripeptides once feeding resumes. aem-sbem.com This upregulation during fasting is dependent on the peroxisome proliferator-activated receptor alpha (PPARα). aem-sbem.com Studies in mice have demonstrated that in the absence of PPARα, the fasting-induced increase in PEPT1 protein expression is abolished. aem-sbem.com
Conversely, the presence of substrates—the di- and tripeptides themselves—can act as a signal to increase transporter expression. Research has provided evidence that certain dipeptides derived from dietary protein can directly stimulate the transcriptional activity of the PepT1 gene promoter, leading to its upregulation. nih.gov This ensures that when dietary protein intake is high, the capacity for peptide absorption is enhanced. Furthermore, the loss of PEPT1 has been observed to affect food intake, particularly on a high-protein diet, suggesting a role for the transporter in satiety signaling. aem-sbem.com
Hormonal Modulation (e.g., insulin (B600854), growth hormone, thyroid hormone)
The endocrine system plays a pivotal role in regulating the expression of di-tripeptide transporters, with several key hormones influencing their transcription and function.
Insulin : The effect of insulin on the primary intestinal di-tripeptide transporter, PepT1, is complex and appears to be influenced by factors such as sex and metabolic condition (e.g., diabetes). In non-diabetic male rats, insulin treatment has been shown to decrease PepT1 mRNA levels, whereas in non-diabetic female rats, it caused an increase. nih.gov In diabetic rats, insulin administration helped to reverse the changes in PepT1 expression caused by the diabetic state, restoring levels closer to normal. nih.gov Some studies using Caco-2 intestinal cells have found that short-term insulin treatment enhances the amount of PepT1 protein at the cell surface without altering mRNA levels, suggesting a post-transcriptional mechanism. researchgate.net However, other reports indicate that insulin can decrease PepT1 expression in non-diabetic male rats. researchgate.net This highlights the multifaceted and context-dependent role of insulin in transporter regulation.
Growth Hormone (GH) : Growth hormone has been demonstrated to upregulate the expression and function of PepT1. Studies using the Caco-2 human intestinal cell line showed that treatment with recombinant human growth hormone (rhGH) significantly increased the transport of cephalexin (B21000), a known PepT1 substrate. nih.gov This functional increase was accompanied by a marked elevation in the levels of PepT1 mRNA, indicating that GH exerts its effect at the transcriptional level. nih.gov
Thyroid Hormone : Thyroid hormone, specifically its active form 3,5,3'-L-triiodothyronine (T3), has been found to inhibit PepT1 expression and activity. In hyperthyroid rats, both the activity and expression of PEPT1 in the small intestine were decreased. researchgate.net Studies in Caco-2 cells revealed that treatment with T3 led to a significant reduction in the amount of PEPT1 mRNA and a corresponding decrease in the transporter protein in the apical membrane. nih.gov Kinetic analysis confirmed that T3 treatment lowered the maximum transport capacity (Vmax) without affecting the substrate binding affinity (Km), consistent with a reduced number of active transporters. researchgate.netnih.gov
Cytokine and Inflammatory Responses
Inflammatory conditions, particularly in the gut, can significantly alter the expression profile of di-tripeptide transporters. This is mediated by cytokines, which are signaling proteins released by immune cells.
During chronic inflammation, such as that seen in inflammatory bowel disease (IBD), PepT1 expression is often upregulated and ectopically expressed in the colon, where it is normally absent or present at very low levels. frontiersin.org This upregulation is believed to be driven by proinflammatory cytokines. frontiersin.org The increased presence of PepT1 in the inflamed colon can have significant consequences, as it allows for the transport of bacterial peptides, such as N-formylmethionyl-leucyl-phenylalanine (fMLP), from the gut lumen into intestinal epithelial cells. frontiersin.orgnih.gov This uptake can trigger or exacerbate inflammatory signaling pathways within the cells. frontiersin.org
Specific cytokines have been studied for their direct effects:
Interferon-gamma (IFN-γ) : The role of IFN-γ is complex, with some studies reporting conflicting results. One study on Caco-2 cells found that IFN-γ increased h-PEPT1 mRNA expression and the permeability of the dipeptide glycylsarcosine (B1347041). nih.govyoutube.com However, another investigation, also using Caco-2 cells, reported that while IFN-γ increased the transport activity of hPepT1, it did not affect the transporter's expression at the mRNA or protein level. nih.gov This study suggested the effect was due to an enhancement of the proton-motive force that drives transport. nih.gov
Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) : While direct studies on intestinal PepT1 are limited, research on human hepatocytes has shown that these key pro-inflammatory cytokines tend to down-regulate major influx transporters. rupahealth.com In a feedback mechanism, the bacterial peptide fMLP, once transported into cells via PepT1, can stimulate the production and release of inflammatory mediators including TNF-α and various interleukins. amanote.com
Specific Regulatory Genes (e.g., PTR1, PTR3 in yeast)
The yeast Saccharomyces cerevisiae has served as a powerful model organism for dissecting the genetic pathways that regulate peptide transport. In yeast, the primary di/tripeptide transporter is encoded by the PTR2 gene. Its expression is controlled by a complex network of regulatory genes.
PTR3 : This gene encodes a protein that is a key component of a novel regulatory pathway that senses the presence of amino acids. The Ptr3 protein is required for the amino acid-inducible expression of the PTR2 transporter gene. Deletion of the PTR3 gene results in a loss of this inducible peptide transport.
PTR1 and CUP9 : The expression of PTR2 is negatively regulated by a repressor protein called Cup9p. The degradation of this repressor, which allows PTR2 to be expressed, is mediated by the ubiquitin-proteasome system. A gene called PTR1 encodes a key component of this system, likely acting as a ubiquitin ligase (E3). Ptr1p facilitates the ubiquitination and subsequent degradation of the Cup9p repressor. Consequently, a deletion of the PTR1 gene leads to the stabilization of Cup9p, continued repression of PTR2 expression, and an inability to take up peptides.
Genomewide screens have identified a wide regulatory network of over 100 genes involved in di/tripeptide utilization in yeast, affecting not only the expression of the PTR2 gene but also the localization and function of the resulting transporter protein.
Carbon Starvation and Biofilm Formation Regulation (in bacteria)
In bacteria such as E. coli and Salmonella, peptide transporters are crucial for acquiring nutrients and play roles in pathogenesis. Their expression is tightly regulated by environmental cues, particularly nutrient availability.
The commencement of nutrient starvation, especially carbon starvation during the stationary phase of growth, is known to induce the expression of a family of peptide transporters known as the carbon starvation (Cst) family. This includes the transporters CstA and YjiY, which are regulated via cyclic AMP (cAMP). The expression of these transporters is positively regulated by a two-component system, YehU/YehT.
Conversely, negative regulation also occurs. In E. coli, a global regulatory protein called CsrA can bind to the mRNA of the cstA gene, thereby negatively regulating its translation into protein. This intricate network of positive and negative controls allows bacteria to fine-tune their peptide import capacity in response to the nutritional status of their environment.
Post-Transcriptional Regulation
Beyond controlling the initial transcription of a gene, cells employ several mechanisms to regulate the amount and activity of a protein after the mRNA has been created. This post-transcriptional regulation provides a more rapid and nuanced level of control.
A significant mode of post-transcriptional regulation for the human peptide transporter PepT1 is through microRNAs (miRNAs). These are short, non-coding RNA molecules that can bind to the 3'-untranslated region (3'-UTR) of target mRNAs, leading to mRNA degradation or translational repression. Several specific miRNAs have been identified as regulators of PepT1:
miR-92b : Studies have shown a reverse correlation between the expression of PepT1 and miR-92b during the differentiation of intestinal epithelial cells. It has been demonstrated that miR-92b directly targets the PepT1 3'-UTR, suppressing PepT1 expression at both the mRNA and protein levels, which in turn reduces transport activity.
miR-27a-3p, miR-193a-3p, and miR-193b-3p : These miRNAs have also been confirmed to regulate PepT1 by binding to its 3'-UTR and repressing its activity.
Other post-transcriptional mechanisms include the regulation of protein trafficking. For example, the rapid enhancement of PepT1 function by insulin without an immediate change in mRNA levels suggests that the hormone may promote the recruitment of pre-existing transporter proteins from intracellular pools to the plasma membrane. researchgate.net Additionally, protein-protein interactions with scaffolding proteins containing PDZ domains are known to be important for the correct localization and function of membrane transporters, including, potentially, peptide transporters. aem-sbem.com
In prokaryotes, small non-coding RNAs (sRNAs) can also regulate gene expression post-transcriptionally by binding to mRNA and either inhibiting or, in some cases, facilitating translation.
Post-Translational Regulation of Di-Tripeptide Transporter Proteins
Following synthesis, di-tripeptide transport proteins are subject to a variety of post-translational modifications (PTMs) that critically regulate their activity, localization, and turnover. nih.gov These modifications allow for rapid adjustments to transport capacity without the need for new gene transcription and protein synthesis. Common PTMs for transporter proteins include phosphorylation, glycosylation, and ubiquitination, which can alter protein conformation, stability, and interactions with other proteins. nih.gov
Phosphorylation, the addition of a phosphate (B84403) group to an amino acid residue, is a fundamental PTM catalyzed by protein kinases that plays a significant role in cellular signaling. sigmaaldrich.commdpi.com This modification can profoundly impact the function of solute carrier (SLC) transporters by altering their kinetics, trafficking, and subcellular destination. nih.gov
Protein Kinase C (PKC), a family of kinases, is a key regulator of SLC transporters. nih.govmdpi.com Activation of PKC can initiate signaling cascades that lead to the endocytosis and altered trafficking of transporters. nih.gov While specific phosphorylation sites on major mammalian di-tripeptide transporters like PepT1 are still being fully elucidated, the general mechanism involves PKC-induced internalization, often in conjunction with other modifications like ubiquitination. nih.gov This provides a mechanism for rapidly down-regulating transport activity at the cell surface. Peptides can be designed to mimic the pseudosubstrate sequence of a kinase, allowing them to compete with natural substrates and inhibit the kinase's activity, a technique that has been successfully used for specific PKC isoforms. mdpi.com
| Kinase Family | General Effect on SLC Transporters | Regulatory Mechanism |
| Protein Kinase C (PKC) | Influences subcellular fate, often leading to internalization. | Initiates signaling cascades that can promote endocytosis and trafficking of transporters away from the cell membrane. nih.gov |
| Protein Kinase A (PKA) | Regulates diverse cellular processes through phosphorylation. | PKA is a cAMP-dependent kinase; its activity can be specifically blocked by protein kinase inhibitor peptide (PKI), which binds to the catalytic subunit. nih.gov |
The proper function of di-tripeptide transporters is contingent upon their correct localization within the polarized cells of tissues like the intestine. nih.gov A key mechanism for the acute regulation of transport activity is the movement, or trafficking, of the transporter protein to and from the plasma membrane. nih.gov
Studies suggest that a significant pool of di/tri-peptide transporters may be held in intracellular vesicular storages. nih.gov In response to certain stimuli, these vesicles can be rapidly recruited to the apical membrane, increasing the number of functional transporters at the cell surface and thereby enhancing peptide uptake. nih.gov Conversely, transporters can be removed from the membrane via endocytosis for degradation or recycling. This dynamic trafficking allows the cell to quickly adapt to changes in the luminal environment, such as the presence or absence of dietary peptides. nih.gov The localization of membrane proteins can also be managed by interactions with scaffolding proteins containing PDZ domains, which help target proteins to specific regions of the plasma membrane. nih.gov
Ubiquitination is a post-translational modification where ubiquitin, a small regulatory protein, is attached to a substrate protein, often targeting it for degradation. youtube.com This process is a critical pathway for protein quality control and turnover. asm.orgyoutube.com
Detailed research in Saccharomyces cerevisiae has shown that the peptide transporter Ptr2 is subject to rapid, ubiquitin-dependent degradation. asm.org This process is mediated by the ubiquitin ligase Rsp5. asm.org The ubiquitination of Ptr2 primarily occurs at three lysine (B10760008) residues located in the N-terminal region of the protein (positions 16, 27, and 34). asm.org Substituting these lysines prevents the degradation of the Ptr2 protein. asm.org This degradation pathway also functions as a quality control system. When mutations are introduced into the presumed peptide-binding site of Ptr2, the resulting non-functional proteins are efficiently targeted by the Rsp5-dependent degradation machinery. asm.org This ensures that only properly folded and functional transporters remain active in the cell.
| Component | Example/Residues | Function | Reference |
| Transporter | Ptr2 (S. cerevisiae) | Imports di- and tripeptides. | asm.org |
| Ubiquitin Ligase | Rsp5 | Mediates the attachment of ubiquitin to Ptr2. | asm.org |
| Ubiquitination Sites | Lysines 16, 27, 34 | N-terminal residues on Ptr2 where ubiquitin is attached. | asm.org |
| Functional Outcome | Degradation | Regulates protein turnover and removes defective transporters. | asm.org |
Cross-Regulation with Other Transporter Systems
The activity of di-tripeptide transporters is not regulated in isolation but is interconnected with the function of other transport systems in the cell membrane. This cross-regulation is essential for maintaining the electrochemical gradients necessary for transport and for coordinating nutrient uptake.
A primary example of this is the functional coupling of the intestinal peptide transporter PepT1 to the sodium-proton exchanger NHE3. nih.gov PepT1 is a proton-coupled transporter, meaning it uses the inwardly directed proton gradient as the driving force to move peptides into the cell. nih.govnih.gov The NHE3 transporter plays a crucial role in maintaining this proton gradient by extruding protons from the cell in exchange for sodium ions. nih.gov Therefore, the sustained activity of PepT1 is strictly dependent on the function of NHE3 to prevent the intracellular acidification that would otherwise dissipate the driving force for peptide transport. nih.gov
In bacteria, cross-regulation can also occur between different peptide transport systems. For example, the peptide transporter OptS in Lactococcus lactis responds to the import of milk-derived peptides by regulating the expression of another peptide transporter, the Opp system. nih.gov This suggests a hierarchical or coordinated regulatory network that manages the uptake of different types of peptides from the environment. nih.gov There is also a recognized functional overlap between peptide and amino acid transporters, indicating that these systems work in concert to ensure the comprehensive absorption of protein digestion products. nih.gov
| Di-Tripeptide Transporter | Interacting System | Nature of Regulation |
| PepT1 (Intestinal) | Sodium-Proton Exchanger (NHE3) | PepT1 activity is dependent on the proton gradient maintained by NHE3. nih.gov |
| OptS (L. lactis) | Opp peptide transport system | OptS regulates the expression of the Opp system in response to peptide availability. nih.gov |
Genetic and Genomic Aspects of Di Tripeptide Transport Proteins
Gene Organization and Chromosomal Localization
The genes encoding the major human di-tripeptide transporters, SLC15A1 and SLC15A2, have distinct chromosomal locations and organizational structures. The SLC15A1 gene, which codes for the PEPT1 transporter, is located on chromosome 13q32.2-q32.3. genecards.orgjax.orgwikigenes.org This gene is comprised of 23 exons that encode the functional PEPT1 protein. wikigenes.orgnih.gov An alternative splice variant, known as PEPT1-RF, is encoded by 6 of these exons. wikigenes.org
The SLC15A2 gene, responsible for producing the PEPT2 transporter, is situated on chromosome 3q21-q22. genecards.orgnih.gov Both PEPT1 and PEPT2 are integral membrane proteins that facilitate the uptake of di- and tripeptides. genenames.org PEPT1 is predominantly found in the small intestine, where it plays a critical role in the absorption of dietary protein digestion products. nih.govgenecards.org In contrast, PEPT2 is primarily expressed in the kidneys, where it is involved in the reabsorption of peptides from the glomerular filtrate. nih.govgenecards.org Both transporters are also found in other tissues, indicating their broader physiological significance. nih.gov
| Gene | Protein | Chromosomal Location | Primary Tissue Expression |
|---|---|---|---|
| SLC15A1 | PEPT1 | 13q32.2-q32.3 | Small Intestine |
| SLC15A2 | PEPT2 | 3q21-q22 | Kidney |
Gene Duplication and Gene Families
Di-tripeptide transport proteins are part of the larger Solute Carrier (SLC) superfamily, which in humans, consists of 55 families with at least 362 functional protein-coding genes. nih.gov Specifically, they belong to the SLC15 family, also known as the Proton-dependent Oligopeptide Transporter (POT) or peptide transporter (PTR) family. nih.govgenenames.org This family includes four members in mammals: PEPT1 (SLC15A1), PEPT2 (SLC15A2), PHT1 (SLC15A4), and PHT2 (SLC15A3). genenames.org
The existence of gene families like SLC15 is often the result of gene duplication events during evolution. youtube.comnih.gov Gene duplication can create new genetic material, allowing for the evolution of new functions. nih.govyoutube.com In the case of the SLC15 family, it is hypothesized that duplication of an ancestral gene led to the divergence of the different transporter members, each with specialized roles and tissue expression patterns. nih.gov For instance, while PEPT1 and PEPT2 transport a broad range of di- and tripeptides, PHT1 and PHT2 have a more specific substrate profile, including histidine and certain dipeptides. nih.gov This functional diversification within the gene family highlights the evolutionary advantage of gene duplication in adapting to different physiological needs.
In addition to the mammalian SLC15 family, other gene families of peptide transporters exist in other organisms. For example, in plants, two families of small-peptide transporters have been identified: the oligopeptide transporter (OPT) family and the peptide transporter (PTR) family. nih.gov The PTR family in plants is analogous to the SLC15 family in mammals and is responsible for the transport of di- and tripeptides. nih.gov In bacteria, such as Lactococcus lactis, a di-tripeptide transport protein encoded by the dtpT gene has been identified, which represents a different type of bacterial peptide transporter. nih.govrug.nl
Genetic Polymorphisms and Functional Variants
Genetic polymorphisms, particularly single nucleotide polymorphisms (SNPs), in the genes encoding di-tripeptide transporters can lead to functional variants with altered transport activity. These variations can have significant implications for individual differences in nutrient absorption and drug response.
Single Nucleotide Polymorphisms (SNPs) in Di-Tripeptide Transporter Genes
Numerous SNPs have been identified in the SLC15A1 and SLC15A2 genes. nih.gov A study sequencing all 23 exons of SLC15A1 in a diverse population identified 38 SNPs, with 17 in the coding region, nine of which were nonsynonymous (resulting in an amino acid change). nih.govsdu.dk
One notable nonsynonymous SNP in SLC15A1 is the low-frequency F28Y variant, which has been shown to significantly reduce the uptake of the antibiotic cephalexin (B21000) due to an increased Michaelis constant (Km), suggesting a role for this residue in substrate binding and/or translocation. nih.govsdu.dk Another rare variant, P586L, results in a transporter with significantly reduced transport capacity due to a much lower maximum velocity (Vmax), likely because of reduced protein expression at the plasma membrane. nih.govnih.gov
In the SLC15A2 gene, a rare R57H variant leads to a complete loss of function for the transport of the dipeptide glycylsarcosine (B1347041), despite normal protein expression at the cell surface. nih.gov The distributions of SLC15A2 polymorphisms have been shown to differ significantly among various ethnic populations, such as Chinese, Malay, and Asian Indian populations. genecards.orguky.edu
| Gene | SNP | Functional Impact | Reference |
|---|---|---|---|
| SLC15A1 | F28Y | Reduced cephalexin uptake (increased Km) | nih.gov, sdu.dk |
| SLC15A1 | P586L | Reduced transport capacity (lower Vmax) | nih.gov, nih.gov |
| SLC15A2 | R57H | Complete loss of glycylsarcosine transport | nih.gov |
Haplotype Analysis and Functional Implications for Transport Activity
Haplotype analysis, which examines the combination of alleles (or SNPs) that are inherited together on the same chromosome, has revealed important functional differences in di-tripeptide transporters. For the SLC15A2 gene, a haplotype analysis of 27 SNPs identified two main variants, designated as hPEPT21 and hPEPT22, which exist at substantial frequencies across different ethnic groups. researchgate.net
Functional studies of these haplotypes expressed in Chinese hamster ovary cells showed that while they had similar Vmax values for glycylsarcosine uptake, they differed significantly in their Km values (83 ± 16 µM for hPEPT21 and 233 ± 38 µM for hPEPT22). researchgate.net This indicates a difference in the affinity of the transporters for the substrate. Furthermore, the two haplotypes displayed different pH sensitivities for transport. nih.gov
Impact on Gene and Protein Expression Levels
Genetic polymorphisms can also affect the expression levels of di-tripeptide transporter genes and their corresponding proteins. For SLC15A1, analysis of allelic mRNA expression in human intestinal biopsy samples from individuals heterozygous for a frequent SNP in exon 17 revealed significant differences in allelic mRNA levels of 20% to 30% in some tissues. nih.govsdu.dk This suggests the presence of cis-acting regulatory polymorphisms that can influence transcription or mRNA processing, although the observed effect was considered to be of limited magnitude. nih.gov
For SLC15A2, the hPEPT21 and hPEPT22 haplotypes were found to generate varying levels of mRNA in heterozygous kidney tissue samples. researchgate.net In one case, an allele was found to express no detectable mRNA, strongly suggesting the influence of cis-acting polymorphisms on transcription or mRNA stability. researchgate.net The P586L SNP in SLC15A1 leads to lower immunoactive protein levels and reduced plasma membrane expression, indicating that this proline residue is crucial for proper protein translation, stability, or trafficking. nih.gov
Genetic Manipulation and Mutant Analysis in Model Systems
Mammalian Models: The Mouse
Mouse models, particularly those involving gene knockouts for the solute carrier family 15 (SLC15) members, PepT1 (Slc15a1) and PepT2 (Slc15a2), have provided invaluable in vivo insights into the functions of these transporters.
Pept1 Knockout Mice
Targeted disruption of the Pept1 gene has been a key strategy to understand its role in intestinal peptide absorption. Studies on Pept1 null mice have demonstrated a dramatic reduction in the intestinal uptake of dipeptides. For instance, in vitro studies using everted jejunal rings from Pept1 knockout mice showed that the uptake of the model dipeptide glycylsarcosine (GlySar) was only 22% of that observed in wild-type mice. nih.gov This indicates that PEPT1 is responsible for approximately 80% of the total uptake in this tissue. nih.gov In situ intestinal perfusion studies have further corroborated these findings, suggesting that PEPT1 accounts for as much as 95% of the GlySar uptake process. nih.gov
While these knockout mice are viable, fertile, and exhibit no overt pathological abnormalities under standard conditions, the functional consequences of Pept1 deletion become apparent when assessing the pharmacokinetics of orally administered peptide-like drugs. nih.govnih.gov For example, the oral absorption of GlySar is reduced by about 50% in Pept1 null mice compared to their wild-type counterparts. nih.govnih.gov Similarly, the systemic exposure to acyclovir (B1169) after oral administration of its prodrug, valacyclovir, is significantly lower in Pept1 knockout mice. nih.gov
Pept2 Knockout Mice
The physiological role of PepT2 has been investigated through the generation of Pept2 null mice. These mice also appear phenotypically normal under baseline conditions, with no significant changes in urinary protein or free amino acid levels. nih.govnih.gov However, functional studies have highlighted the crucial role of PepT2 in the reabsorption of peptides in the kidney and in the transport of peptides in the central nervous system. nih.govnih.gov
Targeted disruption of the Slc15a2 gene leads to a significant reduction in the renal accumulation of dipeptides. nih.gov Furthermore, in the choroid plexus, the uptake of GlySar is reduced by 90% in Pept2 knockout mice, confirming that PepT2 is the primary transporter for di- and tripeptides in this tissue. nih.govnih.gov
Interactive Table: Phenotypic Analysis of PepT1 and PepT2 Knockout Mice
| Gene Knockout | Model Organism | Key Phenotypic Findings | Quantitative Data | Reference |
| Pept1 (Slc15a1) | Mouse | Viable, fertile, and no obvious abnormalities. Significantly reduced intestinal absorption of dipeptides and peptide-like drugs. | Intestinal uptake of GlySar reduced by ~80% in vitro. Oral absorption of GlySar reduced by ~50%. | nih.govnih.gov |
| Pept2 (Slc15a2) | Mouse | Viable, fertile, and no major phenotypic abnormalities. Reduced renal reabsorption of dipeptides and significantly decreased peptide uptake in the choroid plexus. | GlySar uptake in isolated choroid plexus reduced by 90%. | nih.govnih.govnih.gov |
Yeast Models: Saccharomyces cerevisiae
The budding yeast, Saccharomyces cerevisiae, has been a powerful eukaryotic model system for dissecting the components of di-tripeptide transport. The primary di-tripeptide transport system in yeast is the PTR (Peptide TRansport) system, which includes the transporter protein Ptr2p.
Genetic screens for mutants resistant to toxic peptides led to the identification of several key genes, including PTR1, PTR2, and PTR3. nih.gov Mutants in ptr1 and ptr2 show a near-complete loss of dipeptide uptake, indicating their essential roles in the transport process. nih.gov PTR2 encodes the integral membrane protein that directly transports the peptides. nih.gov
Site-directed mutagenesis studies have been employed to probe the structure-function relationships of Ptr2p. For example, alanine-scanning mutagenesis of the fifth transmembrane domain (TM5) of Ptr2p revealed that specific residues within the conserved FYING motif are critical for substrate recognition and transport. nih.gov Mutations in this domain were shown to alter the substrate preference of the transporter, for instance, discriminating between Leu-Leu and Met-Met-Met. nih.gov
**Interactive Table: Analysis of ptr Mutants in *Saccharomyces cerevisiae***
| Mutant Gene | Model Organism | Method of Analysis | Key Findings | Reference |
| ptr1 | S. cerevisiae | Resistance to toxic peptides, radiolabeled peptide uptake | Negligible uptake of radiolabeled dileucine. | nih.gov |
| ptr2 | S. cerevisiae | Resistance to toxic peptides, radiolabeled peptide uptake, site-directed mutagenesis | Negligible uptake of radiolabeled dileucine. Mutations in TM5 alter substrate preference. | nih.govnih.gov |
| ptr3 | S. cerevisiae | Resistance to toxic peptides, radiolabeled peptide uptake | Reduced uptake of radiolabeled dileucine (by 65-90%). May have a regulatory role. | nih.gov |
Bacterial Models: Lactococcus lactis
The lactic acid bacterium Lactococcus lactis utilizes di- and tripeptides from its environment as a source of amino acids. Genetic studies have identified the dtpT gene, which encodes a proton-motive force-dependent this compound. nih.gov
Deletion of the dtpT gene from the chromosome of L. lactis results in a mutant strain that is unable to transport hydrophilic di- and tripeptides, establishing DtpT as the primary transporter for this class of peptides. nih.govnih.gov Further characterization of the transport kinetics of DtpT has been achieved by purifying the protein and reconstituting it into liposomes. asm.org These studies have shown that DtpT is specific for di- and tripeptides and has a higher affinity for peptides containing at least one hydrophobic residue. asm.org
It is noteworthy that L. lactis possesses other peptide transport systems. For example, a second system, DtpP, has been identified which preferentially transports hydrophobic di- and tripeptides. nih.gov This highlights the presence of multiple, specialized peptide transport systems within a single bacterial species.
**Interactive Table: Genetic Analysis of Di-Tripeptide Transport in *Lactococcus lactis***
| Gene | Model Organism | Genetic Manipulation | Key Functional Insights | Reference |
| dtpT | L. lactis | Gene deletion | The resulting mutant is unable to transport hydrophilic di- and tripeptides. | nih.govnih.gov |
| dtpT | L. lactis | Protein purification and reconstitution | DtpT is specific for di- and tripeptides with a preference for those containing hydrophobic residues. | asm.org |
Evolutionary Perspectives on Di Tripeptide Transport Proteins
Deep Evolutionary Conservation Across Domains of Life
Di-tripeptide transport proteins, particularly those belonging to the Proton-coupled Oligopeptide Transporter (POT) or Peptide Transporter (PTR) family, exhibit a remarkable degree of conservation across bacteria, archaea, and eukaryotes. biorxiv.org This deep evolutionary conservation underscores their fundamental importance in cellular physiology. These transporters are integral membrane proteins that mediate the uptake of di- and tripeptides, playing a vital role in nutrient acquisition. biorxiv.orgnih.gov
The core structure and function of these transporters have been maintained throughout evolution. For instance, members of the POT family are characterized by a conserved structural fold and a reliance on a proton gradient to drive the transport of peptides. biorxiv.org This conservation extends to the molecular level, with specific amino acid motifs, such as the E1XXE2R motif in transmembrane helix 1 of many canonical POTs, being critical for proton coupling and substrate binding. biorxiv.org While variations in this motif exist, the fundamental mechanism of proton-coupled transport is a shared feature. The widespread presence and conserved nature of these transporters suggest that their origin predates the divergence of the major domains of life, highlighting their ancient and indispensable role.
Origins and Divergence of Di-Tripeptide Transporter Families
The vast diversity of di-tripeptide transporters observed today is the result of a long and dynamic evolutionary history shaped by several key molecular events. Gene duplication, gene fusion, and horizontal gene transfer have all played significant roles in the expansion and diversification of these protein families.
Gene Duplication Events in Transporter Evolution
Gene duplication is a primary engine of evolutionary innovation, providing the raw genetic material for the emergence of new protein functions. Following a duplication event, one copy of the gene is free to accumulate mutations and potentially evolve a new function (neofunctionalization), while the other copy retains the original function. Alternatively, the two copies can divide the original functions between them (subfunctionalization). youtube.com
In the context of di-tripeptide transporters, gene duplication has led to the expansion of transporter families within a single organism, allowing for the development of transporters with different substrate specificities, affinities, and expression patterns. For example, the presence of multiple POT family members in the E. coli genome, such as DtpA, DtpB, DtpC, and DtpD, is a clear result of gene duplication events. biorxiv.org This multiplicity of transporters enables the bacterium to efficiently scavenge a wide variety of peptides from its environment. Similarly, in mammals, the four members of the proton-coupled oligopeptide transporter (POT) family, PEPT1, PEPT2, PHT1, and PHT2, arose from gene duplications, each evolving distinct tissue distributions and transport characteristics. nih.gov
The table below illustrates examples of gene duplication in di-tripeptide transporter evolution.
| Organism | Original Transporter Gene | Duplicated Transporter Gene(s) | Functional Consequence |
| Escherichia coli | Ancestral POT gene | DtpA, DtpB, DtpC, DtpD | Diversification of substrate preference and transport kinetics. biorxiv.org |
| Mammals | Ancestral SLC15 gene | PEPT1 (SLC15A1), PEPT2 (SLC15A2), PHT1 (SLC15A4), PHT2 (SLC15A3) | Tissue-specific expression and different substrate affinities. nih.gov |
| Yeast | Ancestral hexose (B10828440) transporter gene | HXT6, HXT7 | Increased expression and glucose transport rate under low-glucose conditions. nih.gov |
Gene Fusion Events
Gene fusion is another important mechanism in protein evolution, where two or more separate genes combine to form a single, chimeric gene. nih.gov This can result in a multidomain protein with novel functionalities, often by bringing together proteins that function in a coordinated manner. nih.govnih.gov The evolution of gene fusions frequently involves an intermediate stage where the genes are located next to each other in an operon, facilitating their eventual fusion. nih.gov
While less documented specifically for the core di-tripeptide transport function itself, gene fusion events can influence the regulation and localization of these transporters. For instance, a transporter gene might fuse with a gene encoding a regulatory domain, leading to a new protein whose transport activity is controlled by a specific signaling molecule.
Horizontal Gene Transfer (HGT) (e.g., endosymbiotic gene transfer)
Horizontal gene transfer (HGT), the movement of genetic material between different organisms, is a major force in the evolution of prokaryotes and has also been shown to occur in eukaryotes. nih.govyoutube.com HGT can rapidly introduce novel genes and functions into a genome, allowing for adaptation to new environments or metabolic capabilities. youtube.com Transporters are among the types of genes frequently transferred via HGT, providing a "bolt-on" mechanism for acquiring new metabolic pathways. researchgate.net
A significant instance of HGT in the evolution of eukaryotic di-tripeptide transporters is linked to the endosymbiotic origin of mitochondria and chloroplasts. nih.govnih.gov During the process of endosymbiosis, a massive transfer of genes occurred from the ancestral bacterial endosymbiont to the host cell's nucleus, a process known as endosymbiotic gene transfer (EGT). nih.govnih.gov To maintain the function of the newly formed organelles, proteins encoded by these transferred genes had to be imported back into the organelle. It is hypothesized that some of the transporters in the organellar membranes, which may have originally been involved in functions like detoxifying antimicrobial peptides from the host, were co-opted for this new import function. nih.gov This suggests that some eukaryotic di-tripeptide transporters may have a direct evolutionary lineage tracing back to the bacterial endosymbiont.
The table below provides examples of different types of horizontal gene transfer.
| Type of HGT | Description | Relevance to Di-Tripeptide Transporters |
| Conjugation | Transfer of genetic material between bacterial cells through direct contact. youtube.com | Can facilitate the spread of di-tripeptide transporter genes among bacterial populations, enhancing metabolic flexibility. |
| Transformation | Uptake of foreign genetic material from the environment. youtube.com | Allows bacteria to acquire new transporter genes from lysed cells, potentially conferring new nutritional advantages. |
| Transduction | Transfer of genetic material between bacteria via a viral vector (bacteriophage). youtube.com | Can mediate the transfer of transporter genes across different bacterial species. |
| Endosymbiotic Gene Transfer (EGT) | Transfer of genes from an endosymbiont (e.g., the precursors to mitochondria and chloroplasts) to the host genome. nih.govnih.gov | A plausible origin for some eukaryotic organellar di-tripeptide transporters. nih.gov |
Phylogenetic Relationships and Functional Divergence
Phylogenetic analysis, which studies the evolutionary relationships between genes and proteins, is a powerful tool for understanding the diversification of di-tripeptide transporters. nih.gov By comparing the sequences of transporters from different organisms, it is possible to reconstruct their evolutionary history and infer how their functions have changed over time.
Evolution of Substrate Specificity
A key aspect of the functional divergence of di-tripeptide transporters is the evolution of their substrate specificity. While many transporters have a broad specificity, capable of transporting thousands of different di- and tripeptides, others have evolved to be more selective. biorxiv.org This specialization is driven by subtle changes in the amino acid sequence of the transporter, particularly in the residues that line the substrate-binding pocket.
For example, studies on the bacterial transporter DtpT from Lactococcus lactis have shown that it has a higher affinity for peptides containing hydrophobic residues and is more restrictive in its substrate recognition compared to its eukaryotic counterparts, PepT1 and PepT2. nih.gov In another example, within the NPF family of transporters in plants, which includes peptide transporters, substrate specificity has evolved to accommodate newly emerged plant metabolites. elifesciences.orgnih.gov Research suggests that transporters for glucosinolates, a class of defense compounds in Brassicales, likely evolved from transporters of the more ancient cyanogenic glucosides. elifesciences.org This evolutionary transition involved changes in the transporter's substrate-binding cavity and its electrogenicity. elifesciences.orgnih.gov
The evolution of substrate specificity is often a step-wise process. A transporter might first evolve a broader specificity, allowing it to recognize a new class of substrates, and then subsequently become more specialized for a particular substrate within that class. This evolutionary trajectory allows organisms to adapt to new nutritional opportunities and to fine-tune their metabolic processes. The divergence of Pep receptors (PEPRs) and their peptide ligands (Peps) in plants provides another example of co-evolution leading to family-specific recognition, where the downstream signaling machinery remains conserved. nih.gov
The table below summarizes key research findings on the evolution of substrate specificity.
| Transporter/Family | Organism/Group | Key Finding | Reference |
| DtpT | Lactococcus lactis | More restrictive substrate recognition compared to eukaryotic PepT1/PepT2, with a preference for hydrophobic peptides. | nih.gov |
| NPF Family | Plants (e.g., Arabidopsis thaliana, cassava) | Glucosinolate transporters evolved from ancestral cyanogenic glucoside transporters, involving changes in the substrate-binding cavity and electrogenicity. | elifesciences.orgnih.gov |
| PEPRs | Plants (Brassicaceae, Solanaceae, Poaceae) | Co-evolution with Pep ligands has led to family-specific recognition motifs, while downstream signaling is conserved. | nih.gov |
Structural Transitions During Evolution
The evolution of di-tripeptide transport proteins is characterized by significant changes in their transmembrane architecture and the fine-tuning of their substrate-binding sites. These structural modifications have been pivotal in the diversification of their function across different life forms.
A prevailing hypothesis suggests that the complex structures of modern MFS transporters, including the POT family, arose from simpler ancestral building blocks. It is believed that an early ancestor, likely a three-transmembrane helix (TMH) bundle, underwent intragenic duplication events. This process is thought to have first given rise to a 6-TMH structure, which then duplicated again to form the canonical 12-TMH fold that is characteristic of many MFS transporters today. wikipedia.orgnih.govacs.orgpnas.org This stepwise increase in structural complexity likely provided the scaffold for enhanced transport efficiency and specificity. acs.org
A notable structural divergence is observed in the number of transmembrane helices among different lineages of di-tripeptide transporters. While mammalian POTs typically feature a 12-TMH architecture, some bacterial homologues possess a 14-TMH topology. wikipedia.orgnih.gov The two additional helices in these bacterial transporters are located in the cytoplasmic loop connecting the two 6-helix bundles. nih.gov The precise evolutionary advantage of these extra helices is still under investigation, but they are thought to contribute to the structural stability and functional nuances of these transporters in their specific environments. The loss of these two helices in the evolutionary path leading to mammalian transporters suggests a streamlining of the structure, the functional implications of which are an area of active research. nih.gov
The evolution of substrate specificity is intricately linked to structural changes within the substrate-binding pocket of the transporter. Phylogenetic analyses of the POT family reveal that the ability to transport a diverse range of di- and tripeptides has co-evolved with specific amino acid substitutions in the binding site. These substitutions alter the charge, hydrophobicity, and size of the binding pocket, thereby modulating the affinity and selectivity for different peptide substrates. nih.govnih.govresearchgate.net This evolutionary fine-tuning has allowed for the adaptation of these transporters to the specific nutritional needs and metabolic contexts of different organisms.
The table below summarizes key structural transitions observed in the evolution of di-tripeptide transport proteins.
| Evolutionary Transition | Ancestral Feature | Derived Feature | Functional Implication |
| Overall Architecture | Putative 3-TMH bundle | 12-TMH or 14-TMH structure | Increased transport efficiency and specificity |
| Transmembrane Helices | 14-TMH in some bacterial homologs | 12-TMH in mammalian homologs | Potential streamlining of structure and altered regulation |
| Substrate Binding Site | Broad or different specificity | Fine-tuned for specific di- and tripeptides | Adaptation to diverse nutritional environments |
The study of these structural transitions not only provides a deeper understanding of the evolutionary history of di-tripeptide transport proteins but also offers valuable insights for the design of drugs that can hijack these transporters for targeted delivery. By unraveling the molecular-level changes that have occurred over millennia, scientists can better comprehend the structure-function relationships that govern this crucial class of proteins.
Methodologies for Investigating Di Tripeptide Transport Proteins
In Vitro and Ex Vivo Functional Assays
Functional assays are indispensable for elucidating the transport mechanisms, substrate specificity, and kinetics of di- and tripeptide transport proteins. These assays typically involve measuring the uptake of specific substrates into cells or vesicles expressing the transporter of interest.
Cultured cell lines that endogenously or recombinantly express di- and tripeptide transporters are powerful tools for functional studies.
Caco-2 Cells: The human colon adenocarcinoma cell line, Caco-2, is a well-established model for studying intestinal drug and nutrient absorption. These cells spontaneously differentiate into a monolayer of polarized enterocytes with a brush border membrane, mimicking the morphology and function of the small intestinal epithelium. youtube.com Caco-2 cells express key peptide transporters, including PEPT1, making them a valuable tool for investigating the transport of di- and tripeptides. nih.govnih.gov For instance, studies have utilized Caco-2 cell monolayers to analyze the transport of bioactive peptides derived from food proteins, such as whey. nih.govfoodandnutritionresearch.net In these experiments, the transport of peptides across the cell monolayer from the apical (luminal) to the basolateral side is measured, providing insights into their intestinal absorption. nih.govfoodandnutritionresearch.net
Chinese Hamster Ovary (CHO) Cells: Chinese Hamster Ovary (CHO) cells are another widely used mammalian cell line for the production of recombinant proteins, including membrane transporters. nih.govyoutube.comyoutube.com While not of intestinal origin, CHO cells can be genetically engineered to express specific di- and tripeptide transporters, providing a "clean" background to study the function of a single transporter without interference from other endogenous transport systems. nih.govdigitellinc.com Studies using CHO cells have been instrumental in understanding the kinetics of dipeptide uptake and their subsequent intracellular metabolism. nih.gov For example, research has shown that dipeptides are imported into CHO cells and then hydrolyzed into their constituent amino acids. nih.gov
| Cell Line | Origin | Key Characteristics for Di-Tripeptide Transport Studies |
| Caco-2 | Human Colon Adenocarcinoma | Differentiates into polarized enterocytes with a brush border; Expresses endogenous peptide transporters like PEPT1. youtube.comnih.gov |
| CHO | Chinese Hamster Ovary | Low endogenous transporter activity, suitable for recombinant expression of specific transporters; Well-established for protein production. nih.govyoutube.com |
Membrane vesicles are sealed, spherical fragments of cell membranes that allow for the study of transport processes in a simplified, cell-free environment.
Brush-Border Membrane Vesicles (BBMVs): BBMVs are isolated from the apical membrane of intestinal or renal epithelial cells and are enriched in transport proteins, including di- and tripeptide transporters. nih.govnih.govfao.org These vesicles can be used to study the transport of substrates in the absence of intracellular metabolism. A key advantage of BBMVs is the ability to control the electrochemical gradients across the vesicle membrane, which are the driving forces for many transport processes. For example, by creating an inwardly directed proton gradient, researchers can mimic the in vivo conditions of the small intestine and study H+-coupled peptide transport. nih.gov Studies with porcine and rat BBMVs have been crucial in demonstrating the pH-dependent and competitive nature of di- and tripeptide transport, providing evidence for the role of transporters like PEPT1. nih.govnih.govresearchmap.jp
Proteoliposomes: Proteoliposomes are artificial lipid vesicles into which purified transport proteins have been incorporated. nih.govnih.govresearchgate.net This technique offers the highest level of control over the experimental conditions, as the lipid composition of the vesicles and the specific transporter being studied can be precisely defined. nih.govgrafiati.com The process involves solubilizing the transporter from its native membrane using detergents and then reconstituting it into liposomes. nih.govnih.gov Proteoliposomes have been used to study the function of various transporters, including those involved in peptide binding and transport. nih.gov This system allows for detailed kinetic analysis and investigation of the direct interaction between the transporter and its substrates. nih.gov
| Vesicle Type | Source | Advantages in Di-Tripeptide Transport Research |
| Brush-Border Membrane Vesicles (BBMVs) | Apical membrane of intestinal or renal epithelial cells | Preserves the native lipid environment and associated proteins; Allows for the study of transport driving forces. nih.govnih.govresearchmap.jp |
| Proteoliposomes | Artificial lipid bilayers with purified reconstituted transporters | Highly defined system with precise control over protein and lipid composition; Ideal for detailed kinetic and mechanistic studies. nih.govnih.gov |
The oocytes of the African clawed frog, Xenopus laevis, are a powerful and widely used system for the heterologous expression of membrane transport proteins. nih.govmdpi.comyoutube.com When injected with messenger RNA (mRNA) or complementary DNA (cDNA) encoding a specific transporter, the oocytes synthesize and insert the functional protein into their plasma membrane. mdpi.comnih.gov The large size of the oocytes facilitates microinjection and subsequent electrophysiological and radiotracer uptake studies. nih.govmdpi.com This system has been instrumental in the functional cloning and characterization of di- and tripeptide transporters. nih.gov For example, the expression of the human intestinal di- and tripeptide transporter in Xenopus oocytes allowed for the demonstration of its pH-dependent uptake of a dipeptide-like drug, bestatin. nih.gov It is important to consider that oocytes possess their own endogenous transporters, which must be distinguished from the expressed transporter of interest. nih.gov
Radiotracer uptake assays are a fundamental method for quantifying the activity of transport proteins. nih.gov This technique involves incubating cells or vesicles expressing the transporter with a radiolabeled substrate (e.g., a dipeptide or tripeptide labeled with tritium (B154650) [³H] or carbon-14 (B1195169) [¹⁴C]). nih.gov The amount of radioactivity accumulated inside the cells or vesicles over time is then measured, providing a direct measure of transport activity. nih.gov These studies allow for the determination of key kinetic parameters such as the Michaelis-Menten constant (Km), which reflects the substrate affinity of the transporter, and the maximum transport velocity (Vmax). nih.gov Radiotracer uptake studies have been widely used in conjunction with cell culture models, membrane vesicles, and Xenopus oocytes to characterize the substrate specificity and transport mechanism of di- and tripeptide transporters. nih.gov
Molecular and Biochemical Characterization Techniques
Understanding the molecular and biochemical properties of di- and tripeptide transport proteins is essential for a complete picture of their function.
The isolation and functional expression of the genes encoding di- and tripeptide transport proteins is a cornerstone of their molecular characterization. nih.govsigmaaldrich.com The process typically begins with the identification and isolation of the gene of interest from a specific tissue or cell line. nih.gov Once cloned into an appropriate expression vector, the gene can be introduced into a host system, such as Escherichia coli, yeast, or mammalian cells, for large-scale production of the protein. sigmaaldrich.comnih.govresearchgate.net The functional expression of the cloned gene is then confirmed by demonstrating transport activity in the host system, often through radiotracer uptake assays. nih.gov This approach has been successfully used to clone and characterize di- and tripeptide transporters from various organisms, including bacteria and mammals. nih.govnih.govresearchgate.net For example, the gene encoding the di- and tripeptide transport protein from Lactobacillus helveticus was cloned and functionally expressed in E. coli, allowing for the characterization of its substrate specificity and energy dependence. nih.gov
Site-Directed Mutagenesis
Site-directed mutagenesis is a powerful molecular biology technique used to introduce specific changes to the DNA sequence of a gene, resulting in targeted modifications to the amino acid sequence of the expressed protein. patsnap.comspringernature.com This method is instrumental in probing the structure-function relationships of di-tripeptide transport proteins. nih.govnih.gov By systematically replacing specific amino acid residues, researchers can identify those critical for substrate binding, proton coupling, and conformational changes during the transport cycle. sci-hub.se
For instance, studies on the E. coli di- and tripeptide permease C (DtpC) have utilized site-directed mutagenesis to understand its unique substrate selectivity. A reverse mutation in the atypical Q₁XXE₂Y motif to E₁XXE₂Y or E₁XXQ₂Y was shown to preserve high transport rates, whereas a Q₁XXQ₂Y motif significantly decreased it, highlighting the importance of these specific residues in transport activity. biorxiv.org
Gene Deletion and Complementation Studies
Gene deletion involves the removal of the gene encoding a specific di-tripeptide transporter from an organism's genome. The resulting phenotype, often an inability to grow on media where a di- or tripeptide is the sole source of a required nutrient, provides strong evidence for the transporter's function. Complementation studies follow this by reintroducing the wild-type or a modified version of the gene into the deletion strain. nih.gov Restoration of the original phenotype confirms that the observed effect was due to the absence of the specific transporter. This approach has been pivotal in identifying and functionally characterizing di-tripeptide transport systems in various organisms. For example, the deletion of the dptA and dptD genes from the daptomycin (B549167) biosynthesis cluster in Streptomyces roseosporus and their subsequent complementation in trans demonstrated their essential roles in the production of this lipopeptide antibiotic. nih.gov
Protein Purification and Reconstitution
To study a di-tripeptide transport protein in isolation, it must be purified from the complex environment of the cell membrane and reconstituted into an artificial lipid bilayer, such as liposomes. This process typically involves overexpressing the protein, solubilizing the membrane with detergents, and then using chromatography techniques to isolate the transporter. The purified protein is then incorporated into proteoliposomes, allowing for the direct measurement of transport activity in a controlled environment.
The this compound (DtpT) of Lactococcus lactis, for example, was purified using a combination of detergent extraction and Ni-NTA resin chromatography. nih.gov The functionality of the purified and reconstituted DtpT was highly dependent on the choice of detergent and the final lipid-to-protein ratio in the proteoliposomes. nih.gov Similarly, the human peptide transporter 1 (hPEPT1) has been overexpressed, purified in a detergent-solubilized state, and its ability to bind di- and tripeptides confirmed using biophysical methods. au.dkosti.gov
| Protein | Purification Method | Reconstitution System | Key Findings |
| DtpT (Lactococcus lactis) | Detergent solubilization (C10E8, DDM), Ni-NTA chromatography | Detergent-destabilized preformed liposomes (E. coli phospholipid/phosphatidylcholine) | Transport activity is dependent on the detergent used for reconstitution and the lipid-to-protein ratio. nih.gov |
| hPEPT1 (human) | Detergent solubilization | Not reconstituted in this study, but functionally active in detergent-solubilized state | Purified protein was able to bind di- and tripeptides. au.dkosti.gov |
| TAP (human) | Detergent solubilization (Digitonin), affinity chromatography | TX-100-destabilized liposomes of polar E. coli lipids | Reconstituted TAP was fully functional in peptide binding and transport. nih.gov |
Enzyme-Linked Immunosorbent Assay (ELISA) or Western Blotting for Protein Expression
Enzyme-Linked Immunosorbent Assay (ELISA) and Western blotting are immunological techniques used to detect and quantify the expression levels of specific proteins. nih.gov In the context of di-tripeptide transporters, these methods can be used to determine the abundance of the transporter protein in different tissues, under various physiological conditions, or in response to specific stimuli. nih.gov
ELISA provides a quantitative measurement of the protein of interest in a sample, while Western blotting allows for the detection of the protein and provides information about its molecular weight. iba-lifesciences.comnih.gov For instance, Western blotting was used to confirm the presence and size of the recombinant nucleocapsid protein of the avian infectious bronchitis virus in a study that also utilized ELISA for its detection. nih.gov These techniques are crucial for correlating changes in transporter function with alterations in protein expression levels.
Quantitative Polymerase Chain Reaction (qPCR) for mRNA Expression
Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR, is a highly sensitive technique used to measure the amount of a specific mRNA transcript in a sample. nih.gov By quantifying the mRNA levels of a di-tripeptide transporter gene, researchers can infer changes in gene expression that may underlie observed variations in transport activity. nih.gov This method is particularly useful for studying the regulation of transporter expression in response to factors like diet, hormones, or disease states. nih.gov For example, studies have shown that the expression of the PepT1 transporter is upregulated in response to fasting and starvation at the level of increased gene transcription. nih.gov
Advanced Biophysical Techniques
To gain a deeper understanding of the molecular architecture of di-tripeptide transport proteins, researchers employ sophisticated biophysical techniques capable of resolving their three-dimensional structures.
Cryo-EM and X-ray Crystallography for Structural Elucidation
Cryo-electron microscopy (Cryo-EM) and X-ray crystallography are powerful techniques that allow for the determination of the atomic-resolution three-dimensional structure of proteins. nih.govlibretexts.orgyoutube.com
X-ray crystallography requires the protein to be in a crystalline form. When a beam of X-rays is passed through the crystal, the electrons in the atoms diffract the X-rays in a specific pattern. libretexts.org By analyzing this diffraction pattern, scientists can reconstruct the electron density map of the protein and build an atomic model. This technique has been instrumental in revealing the structures of numerous transporters. ebi.ac.uk
Cryo-EM , on the other hand, involves flash-freezing the purified protein in a thin layer of vitreous ice and then imaging the individual protein particles with an electron microscope. biorxiv.orgnih.govnih.govresearchgate.net Advanced image processing techniques are then used to combine thousands of these two-dimensional images to generate a high-resolution three-dimensional reconstruction of the protein. Cryo-EM has become increasingly popular for studying membrane proteins, as it does not require crystallization, which can be a major bottleneck. biorxiv.orgnih.gov
A notable example is the determination of the structure of the E. coli di- and tripeptide permease C (DtpC) by cryo-EM at a resolution of 2.7 Å. nih.govnih.gov This structure provided molecular insights into the ligand specificity of this atypical proton-coupled oligopeptide transporter. nih.govnih.govresearchgate.net
| Protein | Technique | Resolution | Key Structural Insights |
| DtpC (E. coli) | Cryo-EM | 2.7 Å | Revealed the molecular basis for its selectivity for positively charged peptides. nih.govnih.gov |
| Mammalian PepT1 | Cryo-EM | Not specified | Structure of a mammalian peptide transporter in nanodisc was determined. ebi.ac.uk |
Fluorescence Spectroscopy for Ligand Binding
Fluorescence spectroscopy is a versatile and widely used biophysical technique to investigate the binding of ligands, such as di- and tripeptides, to transport proteins. nih.gov This method relies on the intrinsic fluorescence of the protein, typically from tryptophan and tyrosine residues, or on the use of extrinsic fluorescent probes (fluorophores) attached to either the protein or the ligand. nih.govresearchgate.net The binding event is monitored by changes in the fluorescence signal, such as intensity, emission wavelength, anisotropy, or through phenomena like Fluorescence Resonance Energy Transfer (FRET). nih.govresearchgate.net
One common approach is to monitor the quenching of intrinsic protein fluorescence upon ligand binding. When a peptide binds to the transporter, it can cause a conformational change in the protein that alters the local environment of fluorescent amino acid residues, leading to a decrease (quenching) or sometimes an increase in fluorescence intensity. researchgate.net By titrating the protein with increasing concentrations of the peptide ligand and measuring the corresponding change in fluorescence, a binding curve can be generated. From this curve, key thermodynamic parameters of the interaction, such as the binding constant (Ka) and the number of binding sites (n), can be determined. researchgate.net
Fluorescence polarization or anisotropy is another powerful tool. It measures the change in the rotational motion of a fluorescently labeled ligand upon binding to the much larger protein. A small, fluorescently labeled peptide will tumble rapidly in solution, resulting in low polarization. Upon binding to the transport protein, its rotation slows significantly, leading to a high polarization value. This change is directly proportional to the fraction of bound ligand, allowing for the determination of binding affinity. nih.gov
Furthermore, FRET can provide distance information and monitor conformational changes during the transport cycle. nih.govresearchgate.net By labeling the transport protein and the peptide ligand with a suitable donor-acceptor FRET pair, the proximity and dynamics of their interaction can be studied in real-time. researchgate.net Fluorescence Correlation Spectroscopy (FCS) can also be employed to study the transport dynamics and interactions of proteins with peptide adsorbents at the molecular level. nih.gov These fluorescence-based assays offer a sensitive, often non-invasive, and real-time method to characterize the crucial first step of transport: the specific recognition and binding of di- and tripeptides by the transporter. acs.org
DtpT-PhoA Fusion Constructs for Topology Studies
The determination of the membrane topology of di-tripeptide transport proteins is fundamental to understanding their mechanism of action. A powerful genetic approach for this purpose involves the creation of fusion proteins between the transporter of interest, such as the di- and tripeptide transport protein (DtpT) from Lactococcus lactis, and a reporter enzyme like alkaline phosphatase (PhoA). nih.govnih.gov The principle of this method relies on the fact that alkaline phosphatase is enzymatically active only when it is exported to the oxidizing environment of the periplasm (in Gram-negative bacteria) or the extracellular space (in Gram-positive bacteria). It remains inactive in the reducing environment of the cytoplasm. nih.gov
In this methodology, a series of gene fusions are constructed that link the phoA gene to various positions along the dtpT gene. When these fusion constructs are expressed in a suitable host like Escherichia coli, the resulting DtpT-PhoA hybrid proteins will have the PhoA moiety located either in the cytoplasm or in the periplasm, depending on the topology of the DtpT fragment. nih.govnih.gov
High PhoA Activity: If the fusion junction is within a periplasmic loop of DtpT, the PhoA domain will be translocated across the membrane and exhibit high enzymatic activity.
Low PhoA Activity: If the fusion junction is in a cytoplasmic loop, the PhoA domain will remain in the cytoplasm and show low activity.
By measuring the alkaline phosphatase activity of a comprehensive set of fusions spanning the entire length of the DtpT protein, a detailed topological map can be constructed. This map reveals the number of transmembrane segments (TMS), the orientation of these helices, and the location (cytoplasmic or periplasmic) of the N- and C-termini and the connecting loops. For instance, studies using 42 different DtpT-PhoA fusions confirmed a topology for DtpT consisting of 12 transmembrane α-helices with both the N- and C-termini located in the cytoplasm. nih.gov This experimental approach provides robust data that can validate or refute topology models predicted by computational methods like hydropathy analysis. nih.gov
Computational and Bioinformatics Approaches
Homology Modeling and Molecular Docking
In the absence of experimentally determined three-dimensional structures, homology modeling provides a powerful computational method to generate a structural model of a this compound. jddtonline.infonih.gov This technique relies on the principle that proteins with similar amino acid sequences adopt similar 3D structures. The process begins by identifying a protein of known structure (the "template") that has a significant sequence identity to the target transporter, for example, using the SWISS-MODEL server. nih.gov For di-tripeptide transporters, a suitable template might be a bacterial homolog like PepTSt or another related transporter from the Proton-coupled Oligopeptide Transporter (POT) or Major Facilitator Superfamily (MFS). researchgate.net Once a template is chosen, the amino acid sequence of the target transporter is aligned with the template sequence, and a 3D model is built using software like MODELLER. jddtonline.infonih.gov The quality and reliability of the resulting model are then assessed using validation tools that check stereochemical parameters. youtube.com
Following the creation of a reliable homology model, molecular docking can be employed to investigate the interactions between the transporter and its peptide substrates. nih.gov Docking algorithms, implemented in software such as AutoDock, predict the preferred binding orientation and conformation of a ligand (the di- or tripeptide) within the binding site of the protein model. nih.govmdpi.com This simulation generates a series of possible binding poses and scores them based on factors like binding free energy, allowing for the identification of the most plausible interaction mode. jddtonline.infonih.gov These studies can reveal key amino acid residues within the binding pocket that are crucial for substrate recognition, hydrogen bonding, and electrostatic interactions. mdpi.com For example, docking can help visualize how a tripeptide like Gly-Pro-Hyp interacts with the transporter's binding site, providing insights into the structural basis of substrate specificity. mdpi.com
Table 1: Selected Software and Servers for Homology Modeling and Docking
| Tool | Function | Application Example | Reference |
|---|---|---|---|
| SWISS-MODEL | Automated protein homology modeling | Building a 3D model of a target protein (e.g., PfADSL) using a known template structure. | nih.gov |
| MODELLER | Comparative protein structure modeling | Generating a 3D structure of a target protein (e.g., PHD3) based on its alignment with related known structures. | jddtonline.info |
| AutoDock | Molecular docking simulation | Predicting the binding poses and affinities of ligands to a protein receptor. | nih.gov |
| PyRx | Virtual screening and docking | Used for molecular docking and post-docking analysis to identify potential inhibitors. | youtube.com |
| Chimera | Molecular visualization and analysis | Preparing protein structures for docking by removing unwanted ligands and defining the receptor. | nih.gov |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time, providing detailed insights into the conformational dynamics of di-tripeptide transport proteins. acs.orgmountainscholar.org These simulations solve Newton's equations of motion for a system of interacting particles, allowing researchers to observe how the protein's structure changes and adapts during the transport cycle. springernature.com By placing a modeled or experimentally determined structure of a transporter like DtpA (a bacterial homolog of human peptide transporters) into a simulated lipid bilayer with water and ions, its dynamic behavior can be investigated under conditions that mimic a natural cell membrane. acs.org
MD simulations are particularly valuable for elucidating the complex conformational changes that are essential for transport. The transport process is not a static event but involves a series of structural transitions, often described by an alternating access mechanism. acs.org For DtpA, simulations have been used to explore the five major conformational states of the transport cycle: outward-open, outward-occluded, occluded, inward-occluded, and inward-open. acs.org These studies reveal how the binding of a proton and a peptide substrate from the outside triggers a cascade of movements, primarily the bending and rotation of transmembrane helices, which close the external gate and subsequently open an internal gate to release the peptide into the cell. acs.org
Enhanced sampling techniques, such as amplified collective motions (ACM), can be used to accelerate the observation of these large-scale conformational changes, which might occur over timescales longer than those accessible by conventional MD simulations. nih.gov By analyzing the trajectories from these simulations, researchers can map the energy landscape of the transport process, identify stable intermediate states, and understand the structural basis for the proton-coupled mechanism that drives peptide uptake. acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of peptides and their biological activity, such as their transport efficiency by di-tripeptide transporters. nih.govnih.gov The fundamental goal of QSAR is to develop predictive models that can estimate the activity of new or untested peptides based solely on their structural or physicochemical properties. mdpi.comacs.org This approach is particularly useful given the vast number of possible di- and tripeptides (8,000 unique tripeptides from the 20 common amino acids). nih.gov
The process involves several key steps. First, a dataset of di- or tripeptides with known transport activities is compiled. mdpi.com Next, a set of numerical values, known as molecular descriptors, are calculated for each peptide. These descriptors quantify various aspects of the peptide's structure, such as hydrophobicity, steric properties (size and shape), and electronic properties of the constituent amino acids. mdpi.comresearchgate.net Finally, statistical methods, such as Partial Least Squares (PLS) regression, are used to build a mathematical model that links the descriptors (the structure) to the observed activity. mdpi.com
QSAR studies on peptides have revealed key determinants for their activity. For instance, in bitter-tasting dipeptides, the hydrophobicity of the C-terminal amino acid was found to be a critical factor. mdpi.com For tripeptides, the hydrophobicity of the C-terminal residue and the electronic properties of the amino acid at the second position were identified as important. mdpi.com The predictive power and reliability of a QSAR model are evaluated using statistical parameters like the coefficient of determination (R²) and the cross-validated coefficient of determination (Q²). mdpi.comresearchgate.net Successful QSAR models not only allow for the prediction of transport rates but also provide valuable insights into the structure-function relationships governing peptide-transporter interactions. mdpi.com
Table 2: Key Findings from QSAR Studies of Di- and Tripeptides
| Peptide Type | Key Structural Determinants of Activity | QSAR Model Performance (Q²) | Reference |
|---|---|---|---|
| Dipeptides | Hydrophobic C-terminal amino acid; Bulky hydrophobic N-terminal amino acid. | 0.941 ± 0.001 | mdpi.com |
| Tripeptides | Hydrophobicity of C-terminal amino acid; Electronic properties of the amino acid at position 2. | 0.742 ± 0.004 | mdpi.com |
| Antioxidant Tripeptides (FTC dataset) | Integration of multiple amino acid descriptors improved model performance. | Increased from 0.6170 to 0.7471 with model population analysis. | nih.govresearchgate.net |
Phylogenetic Analysis and Evolutionary Tree Reconstruction
Phylogenetic analysis is a powerful bioinformatics method used to study the evolutionary history and relationships among di-tripeptide transport proteins. nih.gov By comparing the amino acid sequences of these transporters from different organisms, from bacteria to mammals, researchers can construct an evolutionary tree (a phylogram) that illustrates how these proteins have diverged over time. biorxiv.orgplos.org The underlying assumption is that proteins with more similar sequences share a more recent common ancestor. nih.gov
The process begins with the collection of amino acid sequences of di-tripeptide transporters and their homologs from public databases. plos.org These sequences are then aligned using algorithms like ClustalW or Muscle to identify conserved regions and place homologous residues in the same columns. nih.govyoutube.com This multiple sequence alignment is the critical input for tree-building methods. Several computational methods can be used to reconstruct the phylogenetic tree, including distance-based methods (like Neighbor-Joining), and more sophisticated probabilistic methods like Maximum Likelihood (e.g., using PhyML) and Bayesian Inference (e.g., using MrBayes), which employ explicit models of amino acid substitution. nih.govplos.org
Phylogenetic analysis of amino acid transporter families, such as the Amino Acid Permeases (AAPs) and Lysine-Histidine-like Transporters (LHTs), reveals distinct evolutionary paths and functional diversification. frontiersin.org For example, such analyses have shown that AAP and LHT transporters form two separate groups, suggesting they are both essential and have evolved for distinct roles. frontiersin.org These evolutionary trees can provide clues about the function of uncharacterized transporters based on their relationship to known proteins, trace the origin of specific transporter families, and understand how substrate specificity has evolved across different species. nih.govbiorxiv.org
Table 3: Common Tools for Phylogenetic Analysis
| Tool/Software | Primary Function | Description | Reference |
|---|---|---|---|
| MEGA (Molecular Evolutionary Genetics Analysis) | Sequence alignment, phylogenetic tree construction, evolutionary analysis | A comprehensive and user-friendly software for conducting molecular evolutionary analyses. | youtube.com |
| ClustalW / Clustal Omega | Multiple sequence alignment | Widely used programs to align multiple DNA or protein sequences as a prerequisite for phylogenetic analysis. | youtube.com |
| PhyML | Phylogenetic tree inference using Maximum Likelihood | A fast and accurate tool for building phylogenetic trees based on the maximum likelihood statistical method. | nih.gov |
| MrBayes | Bayesian inference of phylogeny | A program that uses Markov Chain Monte Carlo (MCMC) methods to estimate posterior probabilities of phylogenetic trees. | nih.govplos.org |
| SplitsTree | Inference of phylogenetic trees and networks | Used for computing unrooted phylogenetic trees and networks from sequence or distance data. | plos.org |
Mass Spectrometry-Based Metabolomics for Peptide Quantification (e.g., LC-MS/MS)
Mass spectrometry-based metabolomics has become an essential analytical tool for investigating the activity of di- and tripeptide transport proteins. This approach allows for the precise detection and quantification of thousands of small molecules, including di- and tripeptides, from complex biological samples. The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is particularly powerful, offering high sensitivity, selectivity, and the capacity for multiplexed analysis, which is crucial for differentiating between peptide transport and hydrolysis.
The fundamental principle of using LC-MS/MS for peptide quantification involves three main stages: sample preparation, chromatographic separation, and mass spectrometric analysis. nih.gov First, metabolites are extracted from the biological system under investigation, such as cell cultures, tissues, or biofluids. nih.gov Next, the extract is injected into a liquid chromatography system. As the complex mixture passes through the LC column, individual compounds are separated based on their physicochemical properties, such as polarity or size. youtube.com This separation reduces the complexity of the mixture entering the mass spectrometer at any given time, minimizing a phenomenon known as ion suppression, where the presence of highly abundant compounds can hinder the detection of less abundant ones. nih.gov
Following separation, the eluted molecules are ionized and enter the tandem mass spectrometer. In a typical targeted quantification experiment, a specific mode of operation called Multiple Reaction Monitoring (MRM) is used. nih.gov The first mass spectrometer (MS1) is set to isolate only the ion corresponding to the mass-to-charge ratio (m/z) of the target peptide (the precursor ion). This isolated ion is then passed into a collision cell, where it is fragmented by collision with an inert gas. The second mass spectrometer (MS2) is set to monitor for a specific, characteristic fragment ion (the product ion). This highly specific precursor-to-product ion transition provides a robust and sensitive signal for quantifying the target peptide, even in a complex biological matrix. youtube.comnih.gov
Detailed Research Findings
A significant application of LC-MS/MS in studying di-tripeptide transporters is its ability to distinguish between the direct transport of intact peptides and their hydrolysis into constituent amino acids followed by amino acid transport. This is a critical distinction for understanding the true contribution of transporters like PepT1 to nutrient absorption and drug delivery.
One key study utilized an LC-MS/MS method to simultaneously measure the rates of transport and hydrolysis of a panel of peptides in various intestinal models, including Caco-2 cell monolayers and mice with and without the PepT1 transporter. nih.gov The researchers were able to quantify the disappearance of the initial peptide from the apical (luminal) side and the appearance of both the intact peptide and its resulting free amino acids on the basolateral side of the Caco-2 cell layer. nih.govresearchgate.net
The findings revealed that the fate of a peptide is highly dependent on its specific amino acid sequence and structure. nih.gov
Hydrolysis vs. Transport: Peptides with non-polar N-terminal amino acid residues tended to be rapidly hydrolyzed by brush border peptidases, leading to high rates of luminal disappearance but low appearance of the intact peptide on the basolateral side. nih.govresearchgate.net
PEPT1-Dependency: Conversely, peptides with a high intrinsic resistance to hydrolysis showed a strong dependence on the PepT1 transporter for their uptake. nih.gov For these peptides, there was a clear correlation between low luminal disappearance and a high rate of appearance of the intact peptide on the basolateral side. This transport was significantly diminished in models lacking functional PepT1. nih.gov
Organ-Specific Profiles: Further research using a UPLC-MS/MS method to quantify 36 different dipeptides across various mouse organs demonstrated organ-specific distribution patterns. For instance, carnosine and anserine (B1665513) were most abundant in muscle tissue, while other dipeptides were found in high concentrations in the liver or spleen, suggesting distinct roles and metabolic pathways in different tissues. nih.gov
These studies underscore the power of LC-MS/MS to provide detailed, quantitative data that moves beyond simple uptake measurements to reveal the complex interplay between transport and metabolic processes.
Data Tables
The following tables provide a conceptual representation of data obtained from LC-MS/MS-based metabolomics studies investigating peptide transport in Caco-2 cell models.
Table 1: Comparative Analysis of Dipeptide Fate in Caco-2 Cell Monolayer Model This table illustrates how LC-MS/MS can be used to differentiate the fate of various dipeptides, showing the balance between hydrolysis and intact transport.
| Dipeptide | N-Terminal Residue | Relative Luminal Disappearance Rate (%) | Relative Basolateral Appearance of Intact Peptide (%) | Inferred Primary Fate |
| Gly-Sar | Glycine | Low | High | Transport |
| Val-Val | Valine | High | Low | Hydrolysis |
| Phe-Ala | Phenylalanine | High | Very Low | Hydrolysis |
| Carnosine | β-Alanine | Low | High | Transport |
| Gly-Pro | Glycine | Moderate | Moderate | Transport & Hydrolysis |
Data is illustrative, synthesized from findings described in referenced literature. nih.govnih.gov
Table 2: Quantification of Gly-Sar Transport and Hydrolysis This table provides an example of quantitative data for a single, hydrolysis-resistant peptide, demonstrating the direct measurement of transport and the minimal impact of hydrolysis.
| Analyte | Apical Concentration (Initial) | Basolateral Concentration (Final) | Apical Concentration of Glycine (Final) | Apical Concentration of Sarcosine (Final) |
| Gly-Sar | 100 µM | 15 µM | < 1 µM | < 1 µM |
Data is illustrative and conceptual, based on the principle of simultaneous quantification of peptides and amino acids by LC-MS/MS. nih.gov
Emerging Research Frontiers in Di Tripeptide Transport Protein Biology
Elucidation of Complete Conformational Cycles of Di-Tripeptide Transporters
The function of di-tripeptide transporters is intrinsically linked to their ability to cycle through multiple conformational states. Understanding this dynamic process is a key focus of current research.
Recent cryogenic electron microscopy (cryo-EM) structures of human peptide transporters PepT1 and PepT2 have provided snapshots of these proteins in four different states of the transport cycle. nih.gov These structures offer mechanistic insights into how these transporters recognize substrates and undergo the necessary conformational changes for transport. nih.gov The alternating access model, a hallmark of the major facilitator superfamily (MFS) to which these transporters belong, is supported by these findings, which show rigid-body motions of the N-terminal and C-terminal domains driving the transition between inward- and outward-facing conformations. biorxiv.org
Molecular dynamics simulations have further illuminated these cycles. For instance, simulations of the antibacterial peptide ABC transporter McjD have revealed an occluded intermediate state and suggest that the degree of opening required for ligand translocation may be smaller than previously thought. nih.govacs.org Similarly, simulations of the di- and tripeptide permease A (DtpA) have identified five distinct conformations essential for peptide transport: Outward Open, Outward Occluded, Occluded, Inward Occluded, and Inward Open. nih.gov These computational studies highlight the continuous structural modulation driven by the bending and rotation of helices lining the protein pore. nih.gov
Single-molecule force spectroscopy has also provided valuable data, showing that in an unbound state, the transporter DtpA exists in two alternate conformations. pnas.org The binding of an inhibitor was found to stabilize one of these conformations, providing a mechanical insight into how transport can be modulated. pnas.org The binding of the inhibitor Lys[Z-NO2]-Val promotes a conformation where a key transmembrane helix is stabilized, effectively locking the transporter in an inhibited state. pnas.org This research underscores the dynamic nature of these transporters and the subtle yet critical shifts that govern their function.
Understanding Complex Regulatory Networks and Signaling Pathways
The activity of di-tripeptide transporters is not static but is dynamically regulated by a complex web of networks and signaling pathways. Research is increasingly focused on unraveling these regulatory mechanisms to understand how transport is integrated with cellular needs and environmental cues.
The expression and function of peptide transporters are influenced by a variety of factors, including hormones, dietary components, and disease states. dovepress.comresearchgate.net For example, PepT1 expression can be upregulated at the transcriptional level by dietary dipeptides which enhance its promoter activity. solvobiotech.com Hormones such as insulin (B600854) and epidermal growth factor (EGF) also play a regulatory role. dovepress.comresearchgate.net Insulin appears to regulate PepT1 by promoting the recruitment of the protein to the cell membrane, while EGF influences its gene expression. dovepress.comresearchgate.net
Intracellular signaling proteins are also key players in this regulatory landscape. The PDZ domain-containing protein (PDZK1) acts as a scaffold protein, coupling PepT2 to the Na+/H+ exchanger NHE3, which is crucial for establishing the proton gradient that drives transport. nih.gov Another important regulator is the AMP-activated protein kinase (AMPK), which can modulate the uptake of peptides in intestinal cells. dovepress.com
Furthermore, di-tripeptide transporters are implicated in inflammatory signaling. In certain conditions, PepT1 can transport bacterial-derived peptides, such as muramyl dipeptide (MDP) and γ-D-glutamyl-meso-diaminopimelic acid (γ-iE-DAP), into intestinal epithelial cells. nih.govnih.gov These peptides are then recognized by intracellular NOD-like receptors (NLRs), such as NOD1 and NOD2, triggering downstream inflammatory responses through pathways like NF-κB and MAPK. nih.govnih.govnih.gov This highlights a direct link between peptide transport and the innate immune system.
High-Throughput Screening and Computational Design of Substrates
The promiscuous nature of di-tripeptide transporters, which allows them to recognize a vast array of peptides and peptidomimetic drugs, makes them attractive targets for improving the oral bioavailability of pharmaceuticals. solvobiotech.comnih.govbioivt.com This has spurred the development of high-throughput screening (HTS) and computational methods to identify and design new substrates.
HTS assays have been developed to rapidly assess the interaction of compounds with these transporters. One such assay for PepT1 utilizes a membrane potential indicator to measure the depolarization that occurs upon substrate transport, allowing for the differentiation between substrates and mere binders. nih.gov This technology, adaptable to 96- and 384-well formats, facilitates the screening of large compound libraries. nih.govcreative-peptides.com
Computational approaches are also proving invaluable. Homology modeling, based on the crystal structures of bacterial homologs, has provided templates for understanding the structure of human peptide transporters. brookes.ac.uknih.gov These models, combined with virtual screening and molecular dynamics simulations, allow for the prediction of how different compounds might bind to the transporter. Iterative approaches that combine computational predictions with experimental validation are becoming increasingly powerful in explaining substrate specificity. nih.gov
These screening and design strategies are not only focused on traditional small molecules but are also being applied to more complex structures like cyclic peptides. Recent studies have investigated whether cyclic peptides, a class of therapeutics with growing interest, can act as substrates for PepT1, potentially opening up new avenues for their oral delivery. mdpi.com
Role of Di-Tripeptide Transporters in Inter-Kingdom Signaling
Emerging evidence suggests that di-tripeptide transporters may play a role in the complex communication that occurs between bacteria and their hosts, a process known as inter-kingdom signaling. nih.gov This communication often involves small molecules, including peptides. nih.gov
A key area of this research focuses on quorum sensing, a mechanism by which bacteria regulate gene expression in response to population density. nih.gov In many Gram-positive bacteria, this process is mediated by secreted peptide pheromones, often referred to as autoinducing peptides (AIPs). scispace.comfrontiersin.orgwikipedia.org These peptides are typically exported from the bacterial cell by ATP-binding cassette (ABC) transporters. nih.govscispace.comfrontiersin.org While the export of these signaling peptides is well-documented, the potential role of host di-tripeptide transporters in recognizing and internalizing these bacterial signals is an active area of investigation.
The transport of bacterial cell wall components by host peptide transporters provides a clear example of this inter-kingdom interaction. As mentioned previously, PepT1 and PepT2 can transport bacterial-derived muropeptides, leading to the activation of the host's innate immune system. nih.govnih.gov This demonstrates that host transporters can directly sample the microbial environment and initiate a physiological response.
Furthermore, some bacteria have evolved mechanisms to counteract host antimicrobial peptides (AMPs), which are a crucial part of the innate immune defense. oup.com While this often involves bacterial efflux pumps to remove AMPs, the interplay between bacterial peptide transport systems and host-derived peptides is a complex area with implications for understanding infection and host-microbe homeostasis. oup.com The full extent to which di-tripeptide transporters participate in the broader landscape of inter-kingdom signaling remains a compelling frontier for future research.
Systems Biology Approaches to Integrate Transport with Cellular Metabolism
To fully appreciate the role of di-tripeptide transporters, it is essential to consider their function within the broader context of cellular metabolism. Systems biology approaches, which integrate data from various "-omics" fields, are beginning to provide a more holistic view of how peptide transport is connected to metabolic pathways. genome.jpreactome.org
The primary role of many di-tripeptide transporters is nutritional, supplying the cell with amino acids, which are fundamental building blocks for protein synthesis and intermediates in numerous metabolic pathways. nih.gov The uptake of these peptides is energetically coupled to the proton motive force, which is in turn maintained by other cellular processes, such as the activity of the Na+/K+ ATPase and Na+/H+ exchangers. nih.govnih.govphysoc.org This highlights the direct link between peptide transport and cellular energy homeostasis.
Recent studies have begun to explore the metabolic consequences of activating signaling pathways linked to peptide transport. For instance, signaling through formyl peptide receptors (FPRs), which can be activated by bacterial-derived formylated peptides, has been shown to regulate cellular metabolism in various cell types. mdpi.com In lung carcinoma cells, FPR2 activation redirects glucose and glutamine uptake towards anabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway and nucleotide synthesis. mdpi.com In neutrophils, activation by the formyl peptide fMLP increases glutamine utilization to generate NADPH, which is essential for the respiratory burst. mdpi.com
Investigating the Full Scope of Endogenous Peptide Substrates
While di- and tripeptide transporters are known to be highly promiscuous, the full range of their endogenous peptide substrates remains an area of active investigation. nih.govnih.gov Identifying these substrates is key to understanding the diverse physiological roles of these transporters.
PepT1 and PepT2 can transport a vast number of di- and tripeptides, estimated to be over 400 and 8,000 different combinations, respectively. researchgate.netnih.gov In addition to the products of dietary protein digestion, these transporters are also involved in the transport of other endogenous molecules. For example, the antioxidant carnosine has been identified as a substrate. biorxiv.org
The challenge lies in the systematic identification of these numerous substrates. The development of advanced analytical techniques, such as mass spectrometry-based metabolomics, will be instrumental in profiling the peptidome of various tissues and biofluids to identify potential new substrates.
Furthermore, the substrate specificity of different transporter isoforms is not identical. PepT1 is generally considered a high-capacity, low-affinity transporter, well-suited for the absorption of abundant peptides in the intestine. solvobiotech.combrookes.ac.uk In contrast, PepT2 is a high-affinity, low-capacity transporter, which may be more important for the transport of less abundant but biologically active peptides in tissues like the kidney and brain. nih.govbrookes.ac.uk The peptide histidine transporters, PHT1 (SLC15A4) and PHT2 (SLC15A3), add another layer of complexity, with a preference for histidine and certain other peptides. brookes.ac.ukbrookes.ac.uk Elucidating the precise substrate profiles of each of these transporters will be critical for a complete understanding of their specific physiological functions.
Q & A
Q. How are di-tripeptide transport proteins identified in bacterial systems?
To identify these transporters, researchers use genetic knockout mutants combined with radiolabeled peptide uptake assays. For example, in Lactococcus lactis, inactivation of dtpT (proton motive force-driven transporter) and opp (oligopeptide ABC transporter) revealed a third ATP-dependent system, DtpP, through growth assays and competitive inhibition studies with hydrophobic di-/tripeptides . Transport specificity is further validated using strains lacking specific genes (e.g., dppA in ABC transporters) and measuring peptide-dependent growth in amino acid-deficient media .
Q. What experimental approaches determine the energy source driving di-tripeptide transport?
Metabolic inhibitors and ionophores are critical. For proton motive force (PMF)-dependent systems like DtpT, carbonyl cyanide m-chlorophenylhydrazone (CCCP) collapses the PMF, abolishing transport. ATP-driven systems (e.g., DtpP) are inhibited by arsenate, which depletes ATP pools. Kinetic assays under varying pH and ion gradients can further distinguish energy coupling mechanisms .
Q. How do di-tripeptide transporters influence bacterial growth in nutrient-limited environments?
In lactic acid bacteria (e.g., L. lactis), these transporters enable growth in milk by internalizing peptides derived from casein hydrolysis. Researchers use chemically defined media (CDM) supplemented with specific peptides to quantify growth rates. For instance, proline-containing dipeptides (e.g., Leu-Pro) are transported 2–3× faster than free proline via PMF-dependent systems, significantly enhancing growth in amino acid-auxotrophic strains .
Advanced Research Questions
Q. How can structural and kinetic studies resolve contradictions in substrate specificity across transport systems?
Q. What methodologies assess functional redundancy between di-tripeptide transport systems?
Redundancy is tested using double or triple knockout mutants. In L. lactis, strains lacking dtpT, opp, and dtpP show no dipeptide uptake, confirming system overlap. Growth curves in peptide-rich media (e.g., CDM + casein hydrolysates) and <sup>14</sup>C-labeled peptide uptake assays quantify residual transport activity . Transcriptomic profiling under peptide induction (e.g., branched-chain amino acid-containing peptides) can also identify compensatory regulatory mechanisms .
Q. How do computational models predict di-tripeptide transporter substrate specificity?
Machine learning models trained on dipeptide composition (400 features) and physicochemical properties (e.g., hydrophobicity, charge) classify transporters into PMF- or ATP-driven families. For example, DtpT-like carriers favor hydrophilic/charged peptides, while DtpP prefers hydrophobic residues (e.g., Leu, Val). These models are validated against experimental kinetic data (Km, Vmax) from uptake assays .
Q. What integrated approaches study peptide transport and intracellular peptidase activity?
Coupled assays monitor peptide degradation and transport simultaneously. In L. lactis, extracellular peptidases (e.g., X-prolyl-dipeptidylaminopeptidase) generate Pro-X dipeptides, which are transported via DtpT/DtpP and hydrolyzed intracellularly by tripeptidase T (gb1459). Inhibitors like bestatin block peptidases, allowing researchers to quantify undegraded peptide accumulation via HPLC .
Q. How do researchers evaluate the role of pH in ligand binding to transport proteins?
Titration assays with purified DppA demonstrate pH-dependent binding: Kd increases 10-fold per pH unit above 6.0 due to ionization of histidine residues in the binding pocket. Electrophoretic mobility shift assays (EMSAs) at varying pH values correlate conformational changes with ligand affinity .
Methodological Considerations
- Data Contradictions : Conflicting specificity reports may stem from differences in bacterial strains (e.g., L. lactis MG1363 vs. IL1403) or growth conditions. Standardize assays using isogenic mutants and controlled media .
- Structural Analysis : Use His-tagged binding proteins (e.g., DppA-(His)6) for nickel-affinity purification and circular dichroism (CD) to monitor secondary structure changes upon ligand binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
